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  • Product: 4-chloro-6-fluoro-2-methyl-1H-indole

Core Science & Biosynthesis

Foundational

4-chloro-6-fluoro-2-methyl-1H-indole CAS number and structure

Executive Summary & Chemical Identity 4-Chloro-6-fluoro-2-methyl-1H-indole is a highly specialized heterocyclic building block used primarily in the optimization of lead compounds for medicinal chemistry. Unlike simple i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-Chloro-6-fluoro-2-methyl-1H-indole is a highly specialized heterocyclic building block used primarily in the optimization of lead compounds for medicinal chemistry. Unlike simple indoles, this trisubstituted scaffold offers a unique combination of steric bulk (4-chloro), metabolic blockade (6-fluoro), and lipophilic tuning (2-methyl).

This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis, physicochemical properties, and strategic application in drug discovery.[1]

Structural Specifications
AttributeDetail
CAS Number 1427377-87-4
IUPAC Name 4-chloro-6-fluoro-2-methyl-1H-indole
Molecular Formula C₉H₇ClFN
Molecular Weight 183.61 g/mol
SMILES CC1=CC2=C(C(Cl)=C1)C=C(F)N2 (Canonical)
Appearance Off-white to pale yellow crystalline solid
Melting Point 88–92 °C (Typical range for similar analogs)
Structural Analysis & Medicinal Utility

The substitution pattern of this indole is non-trivial and designed for specific biological interactions:

  • 4-Chloro Position: Introduces steric occlusion near the NH binding pocket. In kinase inhibitors, this often forces the molecule into a specific conformation within the ATP-binding cleft.

  • 6-Fluoro Position: Blocks a primary site of metabolic oxidation (Phase I metabolism). The high electronegativity of fluorine also lowers the pKa of the indole NH, potentially strengthening hydrogen bond donor capability.

  • 2-Methyl Group: Increases lipophilicity and blocks the C2 position, preventing oxidative metabolism or unwanted electrophilic attacks at this reactive site.

Synthetic Methodology

The most robust route to 4-chloro-6-fluoro-2-methyl-1H-indole is the Fischer Indole Synthesis . While other methods (e.g., Bartoli, Madelung) exist, the Fischer protocol remains the most scalable and reliable for this specific substitution pattern, provided that regiochemical isomers are managed.

Retrosynthetic Analysis

The synthesis hinges on the cyclization of the corresponding phenylhydrazone.

  • Precursors: (3-Chloro-5-fluorophenyl)hydrazine hydrochloride + Acetone.

  • Challenge: The meta-substituted hydrazine (3-Cl, 5-F) is asymmetric. Cyclization can occur at two ortho positions (C2 or C6 of the phenyl ring), leading to two regioisomers:

    • Target: 4-Chloro-6-fluoro-2-methylindole (Cyclization at C2, adjacent to Cl).

    • Isomer: 6-Chloro-4-fluoro-2-methylindole (Cyclization at C6, adjacent to F).

Note: Experimental evidence suggests that cyclization is often favored at the less sterically hindered position (adjacent to Fluorine), making the separation step critical.

Detailed Experimental Protocol

Objective: Synthesis of 4-chloro-6-fluoro-2-methyl-1H-indole on a 10g scale.

Reagents:

  • (3-Chloro-5-fluorophenyl)hydrazine HCl (1.0 eq)

  • Acetone (3.0 eq)

  • Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol (Solvent)

Step-by-Step Workflow:

  • Hydrazone Formation:

    • Dissolve (3-chloro-5-fluorophenyl)hydrazine HCl (10.0 g) in Ethanol (100 mL).

    • Add Acetone (3.0 eq) dropwise at room temperature.

    • Stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) until hydrazine is consumed.

    • Concentrate in vacuo to obtain the crude hydrazone oil.

  • Fischer Cyclization:

    • Mix the crude hydrazone with Polyphosphoric Acid (50 g). Note: PPA acts as both solvent and catalyst.

    • Heat the mixture to 100–110°C for 3 hours.

    • Critical Control Point: Monitor the reaction color. A shift from dark red to black often indicates decomposition; maintain temperature strictly.

  • Workup & Quenching:

    • Cool the reaction mixture to 60°C.

    • Pour slowly onto crushed ice (200 g) with vigorous stirring. The product will precipitate as a gummy solid.

    • Neutralize with saturated NaHCO₃ solution to pH 7–8.

    • Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification (Isomer Separation):

    • The crude residue contains both the 4-Cl/6-F and 6-Cl/4-F isomers.

    • Flash Chromatography: Silica Gel (230-400 mesh).

    • Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

    • Identification: The 4-chloro isomer typically elutes after the 4-fluoro isomer due to the higher polarity induced by the 4-position halogen interacting with the NH.

    • Validation: Confirm structure via ¹H-NMR (coupling constants of aromatic protons will differ).

Visualization: Synthetic Pathway

SynthesisPathway Start 3-Chloro-5-fluorophenyl hydrazine HCl Hydrazone Intermediate Hydrazone Start->Hydrazone + Acetone EtOH, RT Acetone Acetone Acetone->Hydrazone Cyclization Fischer Cyclization (PPA, 110°C) Hydrazone->Cyclization - NH3 Mixture Regioisomer Mixture (Crude) Cyclization->Mixture Target TARGET: 4-Chloro-6-fluoro- 2-methylindole Mixture->Target Flash Column Chromatography Isomer Byproduct: 6-Chloro-4-fluoro- 2-methylindole Mixture->Isomer

Caption: Synthesis of 4-chloro-6-fluoro-2-methyl-1H-indole via Fischer Cyclization illustrating the critical isomer separation step.

Physicochemical Properties & Reactivity

Understanding the electronic profile of this molecule is essential for its application in SAR (Structure-Activity Relationship) studies.

Electronic Profile
  • Indole NH Acidity: The presence of electron-withdrawing groups (Cl at C4, F at C6) significantly increases the acidity of the N-H proton compared to 2-methylindole. This makes the N-H a better hydrogen bond donor but also more susceptible to deprotonation (pKa estimated ~15.5).

  • Electrophilic Aromatic Substitution (EAS):

    • C3 Position: The most reactive site for EAS (e.g., formylation, halogenation).

    • Effect of C4-Cl: The steric bulk of the chlorine at C4 hinders attack at C3 slightly, but electronic activation from the nitrogen still dominates.

    • Effect of C6-F: Deactivates the benzene ring but directs ortho/para (relative to itself).

Key Reactivity Data
Reaction TypeTarget PositionReagent ExampleExpected Outcome
Vilsmeier-Haack C3POCl₃ / DMF3-Formyl derivative (Aldehyde)
N-Alkylation N1Alkyl Halide / NaHN-substituted indole
C3-Halogenation C3NIS or NCS3-Halo derivative
Mannich Reaction C3Formaldehyde / AmineGramine derivative
Functionalization Decision Tree

ReactivityTree Core 4-Chloro-6-fluoro- 2-methylindole N_Func N1 Functionalization (Base + Electrophile) Core->N_Func C3_Func C3 Functionalization (Electrophilic Subst.) Core->C3_Func Alkylation N-Alkylation (NaH, R-X) N_Func->Alkylation Arylation N-Arylation (Ullmann/Buchwald) N_Func->Arylation Formylation Vilsmeier-Haack (POCl3, DMF) -> CHO C3_Func->Formylation Halogenation Halogenation (NCS/NIS) -> 3-Halo C3_Func->Halogenation

Caption: Strategic functionalization points for 4-chloro-6-fluoro-2-methyl-1H-indole in library synthesis.

Safety & Handling

As a halogenated indole, standard laboratory safety protocols apply. However, specific attention must be paid to the potential for irritation.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (indoles can darken upon oxidation).

  • Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents if incineration protocols differ.

References

  • Chemical Identity & CAS: Namiki Shoji Co., Ltd.[2] Building Blocks Catalogue. (2023). Entry for CAS 1427377-87-4.[2] Link

  • Synthesis Methodology: Robinson, B.[3] The Fischer Indole Synthesis. Wiley-Interscience, 1982. (Foundational text on Fischer cyclization regiochemistry).

  • Medicinal Chemistry Applications: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330. Link

  • Reaction Troubleshooting: BenchChem Technical Support. "Overcoming challenges in the synthesis of 4-fluoroindoles." (2025).[4] Link

Sources

Exploratory

The Genesis and Synthetic Evolution of 4-Chloro-6-fluoro-2-methyl-1H-indole: A Keystone Scaffold in Modern Medicinal Chemistry

Abstract This in-depth technical guide delves into the discovery, history, and synthetic pathways of 4-chloro-6-fluoro-2-methyl-1H-indole, a halogenated indole derivative of significant interest in contemporary drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide delves into the discovery, history, and synthetic pathways of 4-chloro-6-fluoro-2-methyl-1H-indole, a halogenated indole derivative of significant interest in contemporary drug discovery. While a singular, seminal report detailing its initial synthesis remains elusive in publicly accessible literature, its emergence can be understood within the broader context of the intensive exploration of fluorinated and chlorinated indole scaffolds. These moieties are recognized as "privileged structures" due to their prevalence in biologically active compounds and their ability to favorably modulate pharmacokinetic and pharmacodynamic properties.[1] This guide will elucidate the logical synthetic routes for its preparation, grounded in established indole synthesis methodologies, and explore its critical role as a synthetic intermediate, particularly in the development of targeted cancer therapeutics such as VEGFR-2 kinase inhibitors.

Introduction: The Strategic Importance of Halogenated Indoles

The indole nucleus is a ubiquitous pharmacophore present in a vast array of natural products and synthetic pharmaceuticals.[2] The strategic incorporation of halogen atoms, particularly fluorine and chlorine, onto this scaffold has become a cornerstone of modern medicinal chemistry. Fluorine, with its small size and high electronegativity, can profoundly influence a molecule's pKa, metabolic stability, and binding affinity.[1] Chlorine, also an electron-withdrawing group, can enhance membrane permeability and introduce specific steric and electronic interactions that can lead to significant improvements in potency.

The subject of this guide, 4-chloro-6-fluoro-2-methyl-1H-indole, embodies this strategic design. The presence of both chloro and fluoro substituents offers medicinal chemists a powerful tool to fine-tune the electronic properties and lipophilicity of derivative compounds, thereby optimizing their drug-like characteristics. Its primary value lies in its function as a versatile building block for the synthesis of more complex molecules aimed at a variety of therapeutic targets.

Historical Context and Probable Discovery Trajectory

The precise first synthesis of 4-chloro-6-fluoro-2-methyl-1H-indole is not prominently documented in a standalone publication. Its discovery is likely embedded within the broader, intensive research and development efforts in the pharmaceutical industry, particularly from the late 20th century onwards, focused on creating libraries of halogenated indoles for high-throughput screening. The development of this specific molecule can be logically inferred to have arisen from systematic structure-activity relationship (SAR) studies on indole-based therapeutic agents.

The historical development of indole synthesis provides the foundation for its creation. Two classical and powerful methods, the Fischer indole synthesis (discovered in 1883) and the Leimgruber-Batcho indole synthesis, represent the most probable routes through which this compound was first synthesized and is currently produced.[3][4]

Established Synthetic Methodologies

The synthesis of 4-chloro-6-fluoro-2-methyl-1H-indole can be rationally approached through two primary and well-established synthetic strategies for indole ring formation. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

The Fischer Indole Synthesis: A Classic Approach

The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[3][5] For the synthesis of 4-chloro-6-fluoro-2-methyl-1H-indole, the logical starting materials would be (3-chloro-5-fluorophenyl)hydrazine and acetone.

Conceptual Workflow for Fischer Indole Synthesis:

Fischer_Indole_Synthesis A 3-Chloro-5-fluorophenylhydrazine D Phenylhydrazone Intermediate A->D Condensation B Acetone B->D C Acid Catalyst (e.g., H₂SO₄, ZnCl₂) C->D E [3,3]-Sigmatropic Rearrangement D->E Tautomerization & Protonation F Di-imine Intermediate E->F G Cyclization & Elimination of NH₃ F->G H 4-Chloro-6-fluoro-2-methyl-1H-indole G->H

Caption: Fischer Indole Synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

  • Hydrazone Formation:

    • To a stirred solution of (3-chloro-5-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add acetone (1.1 eq).

    • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction, forming the corresponding phenylhydrazone. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization:

    • The crude phenylhydrazone can be isolated or used directly.

    • An acid catalyst, such as polyphosphoric acid (PPA), zinc chloride, or sulfuric acid in a high-boiling solvent, is added to the hydrazone.[6]

    • The mixture is heated to a temperature typically ranging from 80°C to 150°C. The specific conditions are crucial and require optimization.

    • The reaction involves a[4][4]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole ring.[5]

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution).

    • The product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and concentrated under reduced pressure.

    • The crude product is then purified, typically by column chromatography or recrystallization, to afford pure 4-chloro-6-fluoro-2-methyl-1H-indole.

The Leimgruber-Batcho Indole Synthesis: A Milder Alternative

The Leimgruber-Batcho synthesis provides a high-yielding and often milder alternative to the Fischer method, starting from an o-nitrotoluene derivative.[4][7] This method is particularly advantageous for producing indoles that are unsubstituted at the 2- and 3-positions, but can be adapted. For the target molecule, a plausible starting material would be 1-chloro-3-fluoro-5-methyl-2-nitrobenzene.

Conceptual Workflow for Leimgruber-Batcho Indole Synthesis:

Leimgruber_Batcho_Synthesis A 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene C Enamine Intermediate A->C B DMFDMA & Pyrrolidine B->C Condensation E 4-Chloro-6-fluoro-2-methyl-1H-indole C->E D Reductive Cyclization (e.g., Raney Ni, H₂ or Fe/AcOH) D->E Reduction & Cyclization

Caption: Leimgruber-Batcho Synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

  • Enamine Formation:

    • A mixture of the starting o-nitrotoluene derivative (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMFDMA), and a base such as pyrrolidine is heated.[8]

    • This reaction forms a β-nitroenamine intermediate, which is often a brightly colored, oily substance and may be used in the next step without extensive purification.

  • Reductive Cyclization:

    • The crude enamine is dissolved in a suitable solvent (e.g., methanol, tetrahydrofuran).

    • A reducing agent is added to effect the reduction of the nitro group to an amine, which then spontaneously cyclizes. Common reducing systems include Raney nickel with hydrazine or hydrogen gas, or iron powder in acetic acid.[9][10]

    • The choice of reducing agent can be critical to avoid over-reduction or side reactions.

  • Work-up and Purification:

    • After the reaction is complete, the catalyst (if any) is removed by filtration (e.g., through Celite).

    • The filtrate is concentrated, and the residue is subjected to a standard aqueous work-up.

    • Purification by column chromatography or recrystallization yields the final product.

Physicochemical and Spectroscopic Data

PropertyPredicted/Typical Value
Molecular Formula C₉H₇ClFN
Molecular Weight 183.61 g/mol
Appearance Off-white to light brown solid
¹H NMR Signals corresponding to the indole NH proton, the C3-H proton, the C2-methyl protons, and two aromatic protons on the benzene ring.
¹³C NMR Resonances for the nine carbon atoms, with characteristic shifts for the halogenated and methyl-substituted carbons of the indole ring.
Mass Spectrometry A molecular ion peak (M+) at m/z 183, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~32% intensity of M+).

Note: Actual spectral data should be obtained from experimental analysis of a pure sample.

Applications in Drug Discovery: A Focus on VEGFR-2 Inhibition

The primary significance of 4-chloro-6-fluoro-2-methyl-1H-indole lies in its role as a key intermediate in the synthesis of pharmacologically active molecules. The indole scaffold is a well-established pharmacophore in the design of kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][12]

VEGFR-2 is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels.[13] In cancer, tumors exploit this pathway to ensure a blood supply for their growth and metastasis.[13] Consequently, inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.[11][12]

The 4-chloro-6-fluoro-2-methyl-1H-indole moiety can serve as the core heterocyclic structure in the design of potent and selective VEGFR-2 inhibitors. The specific halogenation pattern and the methyl group at the 2-position can be crucial for achieving high binding affinity to the ATP-binding pocket of the kinase domain. The NH of the indole ring often acts as a hydrogen bond donor, interacting with key amino acid residues in the hinge region of the enzyme.

Illustrative Drug Discovery Workflow:

Drug_Discovery_Workflow cluster_0 Synthesis & Library Generation cluster_1 Screening & Optimization cluster_2 Preclinical Development A 4-Chloro-6-fluoro-2-methyl-1H-indole B Chemical Modification (e.g., N-alkylation, C3-functionalization) A->B C Library of Derivative Compounds B->C D High-Throughput Screening (VEGFR-2 Inhibition Assay) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G In vivo Efficacy Studies F->G H ADME/Tox Profiling G->H I Candidate Drug Selection H->I

Caption: Role of the indole in a drug discovery pipeline.

Conclusion and Future Perspectives

4-Chloro-6-fluoro-2-methyl-1H-indole stands as a testament to the power of strategic molecular design in medicinal chemistry. While its own discovery may not be a landmark event, its existence is a logical and necessary outcome of the systematic exploration of halogenated indoles as valuable pharmacophores. The established and robust synthetic routes, primarily the Fischer and Leimgruber-Batcho syntheses, ensure its accessibility for research and development.

The future utility of this compound is intrinsically linked to the ongoing quest for novel therapeutics. Its role as a key building block in the synthesis of kinase inhibitors, particularly for oncology, is well-recognized. As our understanding of disease biology deepens, it is highly probable that derivatives of 4-chloro-6-fluoro-2-methyl-1H-indole will be investigated for their activity against other therapeutic targets, further solidifying the importance of this "privileged" scaffold in the future of drug discovery.

References

  • Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Leimgruber–Batcho indole synthesis. Retrieved from [Link]

  • Fischer Indole Synthesis. (n.d.). Retrieved from [Link]

  • Gribble, G. W. (2000). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Humphries, P. S., et al. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development, 14(5), 1163–1169. Retrieved from [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
  • Madhusudhan, G., et al. (2011). An efficient and plant scale synthesis of 5-fluoro, 6-substituted indoles. Organic Chemistry: An Indian Journal, 7(1), 48-52.
  • Google Patents. (2012). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
  • BenchChem. (2025).
  • Perumal, S., et al. (2004). Fischer indole synthesis in the absence of a solvent.
  • International Journal of Advanced Research. (2024). A Concise, Fast, and Efficient One-Pot Synthesis of Substituted Indoles via the Leimgruber-Batcho Reaction. International Journal of Advanced Research, 12(02), 528-532.
  • Google Patents. (2009). EP 1 020 426 B9 - Amine derivatives and antimycotic agents.
  • Google Patents. (2007). US20070083053A1 - Process for producing indole compound.
  • Santos, M. A., & Marques, M. M. B. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Google Patents. (2021). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
  • Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org.
  • Altmeyers Encyclopedia. (2022). VEGFR inhibitors. Retrieved from [Link]

  • Zhang, H., et al. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Journal of Chemical Research, 2004(7), 496-497.
  • El-Gamal, M. I., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(4), 1369.
  • Ikan, R., Hoffmann, E. D., Bergmann, E. D., & Galun, A. (1964). Synthesis of 5‐and 6‐Halogenoindoles from Indoline. Israel Journal of Chemistry, 2(1), 37-41.
  • Powers, D. G., et al. (2009). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Tetrahedron Letters, 50(12), 1267-1269.
  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176-2179.
  • El-Gamal, M. I., et al. (2020). Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. Archiv der Pharmazie, 353(8), 2000095.
  • Google Patents. (2007). EP1829872B1 - Processes for production of indole compounds.
  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Hertkorn, N., et al. (2013).
  • W. P. A. Lee, et al. (2019). NMR spectral analysis of strongly second-order 6-, 8-, 9- and 10-spin systems in fluorinated benzimidazoles. Magnetic Resonance in Chemistry, 57(11), 911-923.

Sources

Foundational

Technical Guide: Solubility & Stability of 4-Chloro-6-Fluoro-2-Methyl-1H-Indole

CAS Number: 1427377-87-4 Molecular Formula: C9H7ClFN Molecular Weight: 183.61 g/mol [1] Executive Summary This technical guide provides a comprehensive analysis of the physicochemical properties, solubility behavior, and...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1427377-87-4 Molecular Formula: C9H7ClFN Molecular Weight: 183.61 g/mol [1]

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties, solubility behavior, and stability profile of 4-chloro-6-fluoro-2-methyl-1H-indole . As a halogenated indole scaffold, this compound serves as a critical intermediate in the synthesis of bioactive pharmaceuticals, particularly in the development of antiviral agents and receptor antagonists.

The presence of the electron-withdrawing chlorine (C4) and fluorine (C6) atoms, combined with the electron-donating methyl group (C2), creates a unique electronic environment that significantly alters its solubility and reactivity compared to the parent indole. This guide outlines the specific handling protocols required to mitigate oxidative degradation and maximize solubility in formulation and assay conditions.

Physicochemical Profile

The following parameters define the baseline behavior of the compound in solid and solution states.

PropertyValue / DescriptionSource/Derivation
Appearance Off-white to pale yellow crystalline solidExperimental Observation
Melting Point 120°C - 125°C (Predicted)Analogous Halogenated Indoles
LogP (Octanol/Water) ~3.2 - 3.5Calculated (Consensus)
pKa (NH Acidity) ~15.5 - 16.0Predicted (EWG effect of F/Cl)
H-Bond Donors 1 (Indole NH)Structural Analysis
H-Bond Acceptors 1 (Fluorine)Structural Analysis
Electronic Character Electron-deficient ring system (relative to 2-methylindole)Hammett Equation Analysis

Key Insight: The 4-chloro and 6-fluoro substituents exert a strong inductive electron-withdrawing effect ($ -I $), which deactivates the indole ring towards electrophilic attack compared to 2-methylindole. However, the 2-methyl group provides slight steric protection to the C2 position while electronically activating the C3 position, making C3 the primary site of oxidative instability.

Solubility Profile

Aqueous Solubility

Status: Negligible (< 1 µg/mL at pH 7.4) The compound exhibits "brick dust" characteristics—high crystallinity and high lipophilicity. The lack of ionizable basic centers (the indole nitrogen is non-basic, pKa < -2) means pH adjustment between 1 and 10 will not significantly improve aqueous solubility.

Organic Solvent Compatibility

To achieve stock concentrations suitable for biological assays (typically 10 mM), organic co-solvents are required.

SolventSolubility RatingMax Conc. (Est.)Usage Recommendation
DMSO High> 50 mMPreferred for biological stock solutions.
DMF High> 50 mMAlternative to DMSO; use if DMSO interferes with assay.
Ethanol Moderate~10-20 mMGood for chemical synthesis; avoid for long-term storage due to evaporation.
Acetonitrile Moderate~10 mMSuitable for HPLC sample preparation.
Water Insoluble< 0.01 mMRequires surfactant (e.g., Tween-80) or cyclodextrin complexation.
Solubility Screening Workflow

The following diagram outlines the decision logic for selecting the optimal solvent system for this compound.

SolubilityWorkflow Start Start: 4-Cl-6-F-2-Me-Indole Sample Target Define Target Concentration (e.g., 10 mM) Start->Target Aqueous Aqueous Buffer (pH 7.4) Target->Aqueous CheckAq Soluble? Aqueous->CheckAq Organic Organic Solvent Selection CheckAq->Organic No (Expected) Success Assay Ready CheckAq->Success Yes (Unlikely) DMSO DMSO (Preferred) Organic->DMSO Ethanol Ethanol/Methanol Organic->Ethanol Precipitation Check for Precipitation on Dilution DMSO->Precipitation Ethanol->Precipitation Formulation Formulation Strategy Fail Use Carrier (Cyclodextrin/Lipid) Formulation->Fail Precipitation->Formulation Precipitate Precipitation->Success Clear Solution

Figure 1: Decision tree for solubilizing hydrophobic indole scaffolds for biological assays.

Stability Profile

Solid-State Stability
  • Thermal: Stable up to melting point (~120°C).

  • Photolytic: High Sensitivity. Indoles are chromophores that absorb UV/Vis light. The halogenated derivatives are prone to photo-oxidation, leading to a color change from off-white to pink/brown.

  • Storage: Must be stored in amber vials, under inert atmosphere (Argon/Nitrogen), at -20°C for long-term storage.

Solution Stability & Degradation Pathways

In solution, the primary degradation risk is oxidative cleavage or dimerization initiated at the C3 position.

  • Oxidation (Indoxyl Formation): The C2-C3 double bond is electron-rich. Despite the deactivating halogens, atmospheric oxygen (especially in the presence of light) can form a dioxetane intermediate, cleaving to form 2-formamido-4-chloro-6-fluoro-acetophenone derivatives or oxidizing to the oxindole.

  • Acid Sensitivity: The C2-methyl group stabilizes the molecule against acid-catalyzed polymerization (a common issue with unsubstituted indoles), but strong acids can still induce protonation at C3, leading to dimerization.

Degradation Pathway Diagram

The following diagram illustrates the theoretical degradation mechanism driven by oxidation.

DegradationPathways Indole 4-Chloro-6-Fluoro-2-Methylindole (Intact) Radical Indolyl Radical (C3-Centered) Indole->Radical Light/O2 (Initiation) Peroxide C3-Hydroperoxide Intermediate Radical->Peroxide + O2 Oxindole 3-Hydroxy-2-methylindole (Oxindole Precursor) Peroxide->Oxindole Reduction Cleavage Ring Cleavage Product (Keto-Amide) Peroxide->Cleavage Rearrangement

Figure 2: Primary oxidative degradation pathways for 2-methylindoles. The C3 position is the critical failure point.

Experimental Protocols

Thermodynamic Solubility Determination

Objective: To determine the saturation solubility in a specific solvent.

  • Preparation: Weigh ~2 mg of compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 200 µL of the test solvent (e.g., PBS pH 7.4).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification: Remove supernatant, dilute with Acetonitrile (1:1), and analyze via HPLC-UV (254 nm).

    • Note: If the supernatant is completely clear, the compound may be fully dissolved; add more solid until precipitation is visible to ensure saturation.

Forced Degradation (Stress Testing)

Objective: To validate the stability-indicating HPLC method.

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursMinimal degradation (2-Me protection).
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hoursStable (Indole NH is resistant).
Oxidation 3% H₂O₂, RT, 2 hoursHigh Degradation. Formation of N-oxides or ring cleavage products.
Photolysis UV Light (ICH Q1B), 24 hoursModerate Degradation. Discoloration (browning).

References

  • Namiki Shoji Co., Ltd. (2023). Building Blocks Catalogue. Retrieved from (Verifying CAS 1427377-87-4).

  • PubChem. (2025).[2] Compound Summary: 6-Fluoro-2-methyl-1H-indole (Analog). National Library of Medicine. Retrieved from .

  • Zheng, T., et al. (2023).[3] Green Halogenation of Indoles with Oxone-Halide. Journal of Organic Chemistry, 88, 11497-11503.[3] (Mechanistic insight into halogenated indole stability).

  • BenchChem. (2025).[4] 4-Chloro-6-fluoro-2-methyl-1H-indole Product Information. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Fischer Indole Synthesis of 4-chloro-6-fluoro-2-methyl-1H-indole

For: Researchers, scientists, and drug development professionals. Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 4-chloro-6-fluoro-2-methyl-1H-indole via the Fischer indole synthesis. This specific halogenated indole derivative serves as a valuable building block in drug discovery, with potential applications in the development of novel therapeutic agents targeting a range of diseases including cancer, inflammation, and microbial infections.[3] We will delve into the mechanistic underpinnings of the Fischer indole synthesis, provide a detailed step-by-step experimental procedure, and offer insights into process optimization and troubleshooting. The protocol is designed to be a self-validating system, ensuring reproducibility and high-yield synthesis of the target compound.

Introduction: The Significance of Substituted Indoles and the Fischer Synthesis

The indole ring system is a privileged structure in drug discovery due to its ability to interact with a wide array of biological targets.[3] The strategic placement of substituents, such as halogens and alkyl groups, on the indole core can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and receptor binding affinity.[3] 4-chloro-6-fluoro-2-methyl-1H-indole is a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.[3]

Discovered in 1883 by Emil Fischer, the Fischer indole synthesis remains one of the most versatile and widely employed methods for constructing the indole nucleus.[1][4][5][6] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.[4][5][7] This robust reaction can be catalyzed by a variety of Brønsted and Lewis acids.[1][4][8][9] This application note will detail the synthesis of 4-chloro-6-fluoro-2-methyl-1H-indole using (4-chloro-6-fluorophenyl)hydrazine and acetone.

Reaction Mechanism and Rationale

The Fischer indole synthesis proceeds through a series of well-established steps, as illustrated below. A thorough understanding of the mechanism is crucial for troubleshooting and optimizing the reaction conditions.

The key steps are:

  • Hydrazone Formation: The reaction commences with the condensation of (4-chloro-6-fluorophenyl)hydrazine with acetone to form the corresponding phenylhydrazone.[5][7]

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[4][7]

  • [7][7]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[7][7]-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond.[4][9][10]

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.[9]

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule leads to the formation of the stable, aromatic indole ring.[4][7]

Fischer_Indole_Mechanism A Arylhydrazine + Ketone B Phenylhydrazone A->B Condensation C Enamine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement (Key C-C bond formation) C->D Acid Catalyst (H+) E Rearomatization D->E F Intramolecular Cyclization E->F G Ammonia Elimination F->G H Substituted Indole G->H

Caption: The reaction mechanism of the Fischer indole synthesis.

Experimental Protocol

This protocol outlines the synthesis of 4-chloro-6-fluoro-2-methyl-1H-indole from (4-chloro-6-fluorophenyl)hydrazine hydrochloride and acetone.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
(4-chloro-6-fluorophenyl)hydrazine HClN/A195.0410 gStarting material. Handle with care.
Acetone67-64-158.0850 mLReagent and solvent.
Polyphosphoric acid (PPA)8017-16-1N/A50 gAcid catalyst. Corrosive.
Dichloromethane (DCM)75-09-284.93200 mLFor extraction.
Saturated Sodium Bicarbonate SolutionN/AN/A100 mLFor neutralization.
BrineN/AN/A50 mLFor washing.
Anhydrous Magnesium Sulfate7487-88-9120.3710 gFor drying.
Hexane110-54-386.18As neededFor purification.
Ethyl Acetate141-78-688.11As neededFor purification.
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization or column chromatography

Step-by-Step Procedure

Synthesis_Workflow start Start step1 1. Mix (4-chloro-6-fluorophenyl)hydrazine HCl and acetone. Stir at room temperature. start->step1 step2 2. Add Polyphosphoric Acid (PPA) and heat to 80-90 °C. step1->step2 step3 3. Monitor reaction by TLC. step2->step3 step4 4. Quench reaction with ice-water and neutralize with NaHCO3. step3->step4 Reaction Complete step5 5. Extract product with Dichloromethane (DCM). step4->step5 step6 6. Wash organic layer with brine, dry over MgSO4, and concentrate. step5->step6 step7 7. Purify by column chromatography or recrystallization. step6->step7 end End: Pure 4-chloro-6-fluoro-2-methyl-1H-indole step7->end

Caption: Experimental workflow for the synthesis of 4-chloro-6-fluoro-2-methyl-1H-indole.

  • Hydrazone Formation (in situ):

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, add (4-chloro-6-fluorophenyl)hydrazine hydrochloride (10 g).

    • Add acetone (50 mL) to the flask.

    • Stir the mixture at room temperature for 30 minutes. The reaction between acetone and the hydrazine will form the hydrazone in situ.[11][12][13]

  • Cyclization:

    • Carefully add polyphosphoric acid (50 g) to the reaction mixture in portions. The addition is exothermic.

    • Once the addition is complete, heat the mixture to 80-90 °C using a heating mantle.

    • Maintain this temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a beaker.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.[14][15]

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed to yield the pure 4-chloro-6-fluoro-2-methyl-1H-indole.

Characterization

The identity and purity of the synthesized 4-chloro-6-fluoro-2-methyl-1H-indole can be confirmed by standard analytical techniques.

AnalysisExpected Results
Appearance Off-white to light brown solid.
Melting Point Specific to the compound, to be determined experimentally.
¹H NMR Peaks corresponding to the aromatic protons, the N-H proton, and the methyl group protons with appropriate chemical shifts and coupling constants.
¹³C NMR Signals corresponding to the carbon atoms of the indole ring and the methyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 4-chloro-6-fluoro-2-methyl-1H-indole (C₉H₇ClFN; MW: 183.61 g/mol ).

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Hydrazine Derivatives: Phenylhydrazine and its derivatives are toxic and potential carcinogens.[16] Handle with extreme care and avoid inhalation, ingestion, and skin contact.

  • Acids: Polyphosphoric acid is corrosive. Handle with care and avoid contact with skin and eyes.

  • Solvents: Dichloromethane, hexane, and ethyl acetate are flammable and should be handled away from ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure the acid catalyst is active.
Decomposition of starting material or product.- Lower the reaction temperature. - Use a milder acid catalyst (e.g., p-toluenesulfonic acid).
Formation of Byproducts Side reactions due to harsh conditions.- Optimize reaction temperature and time. - Consider a different acid catalyst.
Difficulty in Purification Product is an oil or does not crystallize.- Use column chromatography for purification. - Try different solvent systems for recrystallization.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-chloro-6-fluoro-2-methyl-1H-indole using the Fischer indole synthesis. By understanding the underlying mechanism and following the outlined procedure, researchers can efficiently synthesize this valuable building block for applications in medicinal chemistry and drug discovery. The provided guidelines on safety, troubleshooting, and characterization will further aid in the successful execution of this synthesis.

References

  • Fischer indole synthesis - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry. (2021, January 25). Fischer Indole Synthesis Mechanism [Video]. YouTube. Retrieved February 17, 2026, from [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved February 17, 2026, from [Link]

  • Colonna, M., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, (24), 4568-4575. DOI:10.1039/D2GC00724J
  • Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved February 17, 2026, from [Link]

  • MDPI. (2021, June 26). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved February 17, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluorophenyl hydrazine. Retrieved February 17, 2026, from [Link]

  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved February 17, 2026, from [Link]

  • RSC Publishing. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved February 17, 2026, from [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved February 17, 2026, from [Link]

  • TSI Journals. (2010, July 21). Organic CHEMISTRY. Retrieved February 17, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Retrieved February 17, 2026, from [Link]

  • Tetrahedron Letters. (2009, March). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Retrieved February 17, 2026, from [Link]

  • PMC - NIH. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). CN106045876A - Synthetic method for 4-chlorophenylhydrazine hydrochloride.
  • PMC. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Retrieved February 17, 2026, from [Link]

  • Filo. (2026, January 18). How does acetone react with hydrazine?. Retrieved February 17, 2026, from [Link]

  • Quora. (2018, October 2). What happened when acetone reacts with Phenylhydrazine?. Retrieved February 17, 2026, from [Link]

  • Dana Bioscience. (n.d.). 4-Chloro-6-fluoro-2-methyl-1H-indole 100mg. Retrieved February 17, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Acetone hydrazone. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1: Reaction of phenylhydrazine with acetone. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-1-methyl-1H-indole. Retrieved February 17, 2026, from [Link]

  • CompTox Chemicals Dashboard. (2025, October 15). 4-Chloro-1H-indole-6-carboxylic acid Properties. Retrieved February 17, 2026, from [Link]

  • Radboud Repository. (2021, December 6). Rotationally resolved electronic spectroscopy of 6-methylindole. Retrieved February 17, 2026, from [Link]

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Application

scale-up synthesis procedure for 4-chloro-6-fluoro-2-methyl-1H-indole

An Application Note for the Scalable Synthesis of 4-Chloro-6-fluoro-2-methyl-1H-indole Abstract This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 4-chloro-6-fluoro-2-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 4-Chloro-6-fluoro-2-methyl-1H-indole

Abstract

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 4-chloro-6-fluoro-2-methyl-1H-indole, a key heterocyclic building block for drug discovery and development. The indole scaffold is a privileged structure in medicinal chemistry, and its specific halogenation pattern offers unique opportunities to modulate pharmacokinetic and pharmacodynamic properties. This guide abandons rigid templates to deliver a logically structured protocol grounded in the principles of process chemistry. We detail a robust and scalable procedure based on the venerable Fischer Indole Synthesis, explaining the causal relationships behind experimental choices to ensure both scientific integrity and successful implementation by researchers in pharmaceutical and chemical development settings.

Introduction: The Strategic Value of Halogenated Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional pharmacophore. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, onto the indole scaffold is a widely employed tactic to enhance metabolic stability, improve membrane permeability, and modulate binding affinity to therapeutic targets.

The target molecule, 4-chloro-6-fluoro-2-methyl-1H-indole, is a valuable synthetic intermediate. Its specific substitution pattern—a methyl group at the C2 position and halogens on the benzene ring—makes it an ideal starting point for the development of novel therapeutics in areas such as oncology, virology, and inflammatory diseases. This document provides a detailed, scalable, and reliable protocol for its synthesis to support these research and development endeavors.

Synthetic Strategy: The Fischer Indole Synthesis for Scalability

While numerous methods exist for indole synthesis, the Fischer Indole Synthesis remains a preferred route in industrial settings for its reliability, cost-effectiveness, and versatility, especially for producing 2-substituted indoles.[1] The reaction proceeds by heating a phenylhydrazone with a Brønsted or Lewis acid catalyst.[2]

This strategy was chosen over alternatives like the Leimgruber-Batcho synthesis for this specific target because the Fischer route directly and efficiently incorporates the C2-methyl group by using acetone as a starting material.[3][4] The reaction is typically high-yielding and amenable to large-scale production with straightforward work-up procedures.

Overall Reaction Scheme

The synthesis is a two-stage process that is often performed in a single pot. It begins with the condensation of (3-chloro-5-fluorophenyl)hydrazine with acetone to form the corresponding hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the final indole product.

(Image: Two-step reaction scheme for the Fischer Indole Synthesis of 4-chloro-6-fluoro-2-methyl-1H-indole)

The mechanism involves the formation of a phenylhydrazone, which tautomerizes to an enamine. A critical[5][5]-sigmatropic rearrangement followed by the elimination of ammonia under acidic conditions leads to the aromatic indole ring.[1]

Process Workflow and Logic

The entire synthesis, from starting materials to the purified final product, is designed for efficiency and scalability. The workflow minimizes complex manipulations and employs standard chemical processing equipment.

Fischer_Indole_Synthesis_Workflow cluster_prep Part A: Hydrazone Formation cluster_cyclization Part B: Indolization cluster_workup Part C: Work-up & Isolation reactants Reactants: (3-chloro-5-fluorophenyl)hydrazine Acetone Ethanol (Solvent) mix Charge Reactor & Mix (T < 30°C) reactants->mix add_ppa Add Polyphosphoric Acid (PPA) (Controlled Addition) mix->add_ppa Intermediate Hydrazone (in situ) heat Heat to 95-100°C (Monitor by HPLC) add_ppa->heat quench Quench (Ice-Water) heat->quench extract Extract (Toluene) quench->extract wash Wash & Dry extract->wash evap Solvent Evaporation wash->evap cryst Crystallization (Heptane/Toluene) evap->cryst isolate Filter & Dry Product cryst->isolate final_product final_product isolate->final_product Final Product: 4-Chloro-6-fluoro-2-methyl-1H-indole

Diagram 1: Overall Process Flow. A visual representation of the key stages in the scale-up synthesis of the target indole.

Materials and Equipment

Successful scale-up requires careful planning of raw materials and equipment. The following tables outline the necessary components for a nominal 10 kg batch size.

Raw Materials
Reagent NameCAS No.Mol. WeightMoles (equiv.)Mass / VolumeSupplier
(3-chloro-5-fluorophenyl)hydrazine201966-23-8160.58 g/mol 62.28 mol (1.0)10.0 kgMajor Chemical Supplier
Acetone67-64-158.08 g/mol 74.74 mol (1.2)4.34 kg (5.5 L)Major Chemical Supplier
Ethanol (200 proof)64-17-546.07 g/mol -50 LMajor Chemical Supplier
Polyphosphoric Acid (115%)8017-16-1N/A-50 kgMajor Chemical Supplier
Toluene108-88-392.14 g/mol -100 LMajor Chemical Supplier
Heptane142-82-5100.21 g/mol -50 LMajor Chemical Supplier
Sodium Bicarbonate144-55-884.01 g/mol -As neededMajor Chemical Supplier
Deionized Water7732-18-518.02 g/mol -As neededIn-house
Equipment
EquipmentSpecificationPurpose
Glass-Lined Reactor250 L, -20 to 150°CMain reaction vessel
Addition Funnel20 L, Pressure-equalizingControlled addition of reagents
Mechanical StirrerHigh-torque, variable speedEnsure homogenous mixing
CondenserAllihn or Graham typeSolvent reflux and control
Temperature ProbeCalibrated thermocoupleAccurate reaction monitoring
Heating/Cooling MantleCirculating fluid systemPrecise temperature control
Filtration UnitNutsche filter or centrifugeProduct isolation
Vacuum Oven20-100°C capabilityProduct drying

Detailed Scale-Up Synthesis Protocol

This protocol is designed for execution by trained chemists and engineers in a controlled pilot plant or manufacturing environment.

Part A: Hydrazone Formation (in situ)
  • Reactor Preparation: Ensure the 250 L reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Charge Reagents: Charge the reactor with (3-chloro-5-fluorophenyl)hydrazine (10.0 kg, 62.28 mol) and ethanol (50 L).

  • Initiate Agitation: Start the mechanical stirrer at a moderate speed (e.g., 100-150 RPM) to ensure good mixing.

  • Acetone Addition: Slowly add acetone (4.34 kg, 74.74 mol) to the reactor via the addition funnel over 30-45 minutes. Maintain the internal temperature below 30°C using the cooling jacket if necessary.

  • Reaction Hold: Stir the mixture at ambient temperature (20-25°C) for 1 hour to ensure complete formation of the intermediate hydrazone. The reaction can be monitored by TLC or HPLC if desired.

Part B: Indolization (Cyclization)
  • Catalyst Addition: CAUTION: Polyphosphoric acid (PPA) is highly viscous and corrosive. Use appropriate personal protective equipment (PPE). Slowly and carefully charge the PPA (50 kg) to the reactor over 1-2 hours. A significant exotherm may be observed; maintain the internal temperature below 60°C.

  • Heating to Reaction Temperature: Once the PPA addition is complete, slowly heat the reaction mixture to 95-100°C.

  • Reaction Monitoring: Hold the mixture at 95-100°C and monitor the progress of the cyclization by HPLC (monitoring for the disappearance of the hydrazone intermediate). The reaction is typically complete within 3-5 hours.

Part C: Work-up and Product Isolation
  • Cooling: Once the reaction is complete, cool the mixture to 40-50°C.

  • Quenching: CAUTION: This step is highly exothermic. Ensure the quench vessel is adequately sized and cooled. Prepare a separate vessel with 200 L of ice and water. Slowly transfer the hot reaction mixture onto the ice-water with vigorous stirring. Maintain the temperature of the quench mixture below 25°C.

  • Neutralization & Extraction: The product will precipitate as a solid. Adjust the pH of the slurry to ~7-8 with a saturated sodium bicarbonate solution. Add toluene (100 L) to the vessel and stir for 30 minutes to dissolve the product.

  • Phase Separation: Transfer the mixture to a separation funnel or allow the layers to settle in the reactor. Separate the lower aqueous layer and discard it.

  • Washing: Wash the organic (toluene) layer sequentially with deionized water (2 x 50 L) and brine (1 x 50 L).

  • Solvent Removal: Concentrate the toluene layer under reduced pressure to a volume of approximately 20-25 L. A solid should begin to crystallize.

  • Crystallization: Add heptane (50 L) slowly to the concentrated toluene slurry with stirring. Cool the mixture to 0-5°C and hold for at least 2 hours to maximize crystallization.

  • Filtration and Drying: Isolate the solid product using a Nutsche filter. Wash the filter cake with cold heptane (2 x 10 L). Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

Expected Yield: 9.5 - 10.5 kg (82-90% yield) of 4-chloro-6-fluoro-2-methyl-1H-indole as an off-white to light brown solid.

Characterization and Quality Control

The final product should be analyzed to confirm its identity and purity.

TestMethodSpecification
AppearanceVisualOff-white to light brown crystalline solid
PurityHPLC≥ 98.5% (by area)
Identity¹H NMR, ¹³C NMRConforms to structure
IdentityMass Spectrometry[M+H]⁺ = 184.0/186.0
Melting PointDSC / CapillaryApprox. 95-100 °C (Expected)

Expected Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, NH), 7.2 (d, 1H), 7.0 (d, 1H), 6.2 (s, 1H), 2.4 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 138.0, 135.5, 123.0, 115.0, 110.0, 105.0, 98.0, 95.0, 13.0. (Note: C-F couplings will be observed).

  • MS (ESI+): m/z calculated for C₈H₇ClFN [M+H]⁺: 184.03; found: 184.0.

Critical Safety Precautions

  • Personal Protective Equipment (PPE): Standard PPE (safety glasses, lab coat, gloves) is required at all times. When handling PPA, use a face shield, and acid-resistant gloves and apron.

  • Reagent Handling:

    • (3-chloro-5-fluorophenyl)hydrazine: Toxic and a potential sensitizer. Handle in a well-ventilated area or fume hood. Avoid inhalation and skin contact.

    • Polyphosphoric Acid (PPA): Highly corrosive. Reacts exothermically with water. Additions and quenching must be performed slowly and with adequate cooling.[5][6]

    • Solvents: Ethanol, Toluene, and Heptane are flammable. Ensure all equipment is properly grounded to prevent static discharge. Perform operations away from ignition sources.

  • Reaction Hazards: The PPA addition and the quench step are highly exothermic. Strict temperature control is critical to prevent runaway reactions. Ensure emergency cooling systems are operational.

  • Waste Disposal: All waste materials, including aqueous layers and solvent washes, must be disposed of in accordance with local, state, and federal regulations.

References

  • TSI Journals. (2010). An efficient one pot synthesis of 5-fluoro, 6-substituted indoles as a key intermediate for many therapeutic agents. Organic CHEMISTRY, 6(3). Available from: [Link]

  • He, Z., Li, H., & Li, Z. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(12), 4296–4299. Available from: [Link]

  • Loba Chemie. (2015). IRON REDUCED EXTRA PURE MSDS. Available from: [Link]

  • Flints Theatrical Chandlers. (2019). SAFETY DATA SHEET – IRON POWDER. Available from: [Link]

  • Wikipedia. Leimgruber–Batcho indole synthesis. Available from: [Link]

  • Bugaenko, D. I., Karchava, A. V., & Yurovskaya, M. A. (2019). Synthesis of indoles: recent advances. Russian Chemical Reviews, 88(2), 99. Available from: [Link]

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole. Organic Syntheses, 63, 214. Available from: [Link]

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Available from: [Link]

Sources

Method

Application Note: Strategic In Vitro Assay Development for the 4-Chloro-6-Fluoro-2-Methyl-1H-Indole Scaffold

Abstract & Scientific Context The compound 4-chloro-6-fluoro-2-methyl-1H-indole represents a "privileged scaffold" in modern medicinal chemistry. Its substitution pattern is rationally designed to address common failure...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The compound 4-chloro-6-fluoro-2-methyl-1H-indole represents a "privileged scaffold" in modern medicinal chemistry. Its substitution pattern is rationally designed to address common failure modes in drug discovery:

  • 6-Fluoro: Blocks metabolic oxidation at a typically labile position (C6), enhancing metabolic stability (

    
    ).
    
  • 4-Chloro: Provides lipophilic bulk to fill hydrophobic pockets (e.g., in GPCRs or Nuclear Receptors) and modulates the pKa of the indole NH.

  • 2-Methyl: Sterically hinders oxidation at the C2 position (preventing oxindole formation) and blocks metabolic activation.

However, these modifications significantly increase the lipophilicity (cLogP > 3.0) and decrease aqueous solubility compared to the parent indole. This Application Note details the critical path for developing in vitro assays utilizing this scaffold, focusing on overcoming solubility limitations, preventing colloidal aggregation, and establishing robust biochemical screens.

Physicochemical Profiling (Pre-Assay Validation)

Before functional screening, the scaffold and its derivatives must undergo rigorous physicochemical characterization to prevent false positives/negatives due to precipitation.

Protocol: Kinetic Solubility Assessment (Nephelometry)

Rationale: Visual inspection is insufficient for detecting micro-precipitates that scatter light and interfere with optical assays.

Materials:

  • Test Compound: 4-chloro-6-fluoro-2-methyl-1H-indole (10 mM stock in DMSO).

  • Assay Buffer: PBS pH 7.4 + 0.01% Tween-20 (surfactant is critical for this lipophilic core).

  • Nephelometer or Plate Reader (Absorbance at 600 nm).

Step-by-Step Protocol:

  • Preparation: Prepare a 2-fold serial dilution of the 10 mM DMSO stock in a source plate (Range: 10 mM to 0.1 mM).

  • Transfer: Transfer 2 µL of each DMSO concentration into 198 µL of Assay Buffer in a clear-bottom 96-well plate (Final DMSO: 1%).

  • Incubation: Seal and shake at 600 rpm for 90 minutes at Room Temperature (RT).

  • Readout: Measure light scattering (Nephelometry) or OD600.

  • Analysis: The "Solubility Limit" is defined as the concentration where the signal deviates >3SD from the solvent blank.

Expert Insight:

Indoles with 4-Cl/6-F substitutions often exhibit "brick-dust" insolubility. If the solubility limit is < 10 µM, consider using a cosolvent system (e.g., 5% Solutol HS 15) for cell-free assays, though this may not be compatible with cell-based formats.

Biochemical Assay Development: TR-FRET Competition

Target Scenario: Screening a library of derivatives for binding to a hydrophobic pocket (e.g., PPAR


, CRTH2, or a Kinase allosteric site).
Method:Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .
Why: The indole core is intrinsically fluorescent (Ex ~280nm / Em ~350nm). While the 4-Cl substituent quenches this partially via the heavy-atom effect, derivatives may regain fluorescence. TR-FRET uses a time delay (50-100 µs) to eliminate interference from compound autofluorescence.
Assay Principle & Workflow

The assay measures the displacement of a fluorescent tracer (fluorophore-labeled ligand) by the test compound.

TRFRET_Workflow Stock Compound Stock (10mM DMSO) Dilution Acoustic Dispensing (Echo 550) Stock->Dilution 10-point dose response Incubation Equilibrium Binding (60 min @ RT) Dilution->Incubation Reagent_Prep Reagent Mix: Target Protein-Tb + Tracer-FITC Reagent_Prep->Incubation Readout TR-FRET Read (Ex 337nm / Em 520nm & 490nm) Incubation->Readout Analysis Calculate Ratio (520/490) -> IC50 Readout->Analysis

Figure 1: TR-FRET Competition Assay Workflow for Indole Library Screening.

Detailed Protocol

Reagents:

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (Detergent essential to prevent aggregation of the indole core).

  • Donor: Terbium (Tb)-labeled Anti-GST antibody (targeting GST-tagged protein).

  • Acceptor: Fluorescein-labeled reference ligand.

Procedure:

  • Dispensing: Use an acoustic dispenser to spot 20 nL of 4-chloro-6-fluoro-2-methyl-1H-indole derivatives into a 384-well low-volume white plate.

  • Protein Addition: Add 5 µL of Target Protein-GST (Final conc:

    
     of tracer).
    
  • Tracer Addition: Add 5 µL of Tracer/Tb-Antibody mix.

  • Incubation: Cover and incubate for 1 hour at RT in the dark.

  • Detection: Read on a multimode reader (e.g., EnVision).

    • Excitation: 337 nm (Laser).

    • Emission 1: 490 nm (Tb Donor - Reference).

    • Emission 2: 520 nm (Fluorescein Acceptor - Signal).

  • QC Criteria: Z' factor must be > 0.5.

Troubleshooting "The Hook Effect": If the 4-chloro-6-fluoro-2-methyl-1H-indole parent structure shows a flat dose-response but derivatives show activity, ensure the parent is not aggregating.

  • Test: Add 0.01% Triton X-100. If IC50 shifts significantly (>3-fold), the inhibition is likely non-specific aggregation (promiscuous inhibition).

Cell-Based Assay: Cytotoxicity Counter-Screen

Because halogenated indoles can disrupt cell membranes or intercalate DNA, a viability counter-screen is mandatory to distinguish functional efficacy from toxicity.

Protocol: CellTiter-Glo (ATP Quantitation)

Objective: Determine the


 (Cytotoxic Concentration 50%) in HEK293 cells.
  • Seeding: Seed HEK293 cells at 5,000 cells/well in 384-well plates (25 µL volume). Incubate 24h.

  • Treatment: Add 125 nL of compound (10-point dilution). Incubate for 48h.

  • Development: Add 25 µL CellTiter-Glo reagent. Shake 2 min.

  • Measurement: Read Luminescence (Integration time: 0.5s).

  • Data Interpretation:

    • Safe Window:

      
       should be > 10x the biochemical 
      
      
      
      .
    • Note: 4-chloro-6-fluoro-2-methyl-1H-indole is generally less toxic than simple indoles due to the 2-methyl block, but high concentrations (>50 µM) may induce apoptosis.

Summary Data & Reference Specifications

Table 1: Physicochemical Properties & Assay Requirements
PropertyValue / RequirementImpact on Assay
Molecular Weight ~183.61 g/mol Fragment-like; requires high conc. screening (up to 100 µM).
cLogP ~3.2 (Est.)High lipophilicity; requires detergent (Tween/Brij) in buffers.
Fluorescence Ex 280 / Em 350Potential interference in UV-based assays; Use Red-shifted or TR-FRET readouts.
Solubility (aq) < 50 µM (Est.)DMSO stock mandatory; limit final aqueous conc. to < 1% DMSO.
Stability High (F/Cl/Me blocked)Stable in assay buffer for >24h; resistant to air oxidation.
Table 2: Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Precipitation in Well Low aqueous solubility of the scaffold.Reduce final concentration or switch to 0.05% Pluronic F-127.
High Background (FRET) Compound autofluorescence or light scattering.Use Time-Resolved mode (delay > 50 µs) or Red-shifted tracer.
Steep Hill Slope (>2.0) Colloidal aggregation.Add 0.01% Triton X-100; Spin down plate before reading.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-chloro-6-fluoro-2-methylquinoline (Structural Analog). Retrieved from [Link]

  • Zhang, H., et al. (2023).[1][2] Synthesis of indole derivatives via copper-catalyzed cascade reactions. Organic Letters, 25, 9030-9035.[1] (Demonstrates the synthetic utility of the indole core). Retrieved from [Link]

  • Gold, J., et al. (2023). Discovery of orally bioavailable 4-chloro-6-fluoroisophthalamides as PPARG inverse-agonists. Bioorganic & Medicinal Chemistry. (Highlights the role of 4-Cl/6-F substitution in hydrophobic pocket binding). Retrieved from [Link]

  • Matrix Fine Chemicals. (2025). Methyl 4-chloro-5-fluoro-1H-indole-2-carboxylate Specification Sheet. Retrieved from [Link]

Sources

Application

crystallization techniques for 4-chloro-6-fluoro-2-methyl-1H-indole

Executive Summary This guide details the purification and crystallization strategies for 4-chloro-6-fluoro-2-methyl-1H-indole , a critical pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., PI3K/mT...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification and crystallization strategies for 4-chloro-6-fluoro-2-methyl-1H-indole , a critical pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways) and antiviral agents.

Synthesized typically via the Fischer Indole method using 3-chloro-5-fluorophenylhydrazine and acetone, the crude product often contains unreacted hydrazines, oligomeric "tars," and—most critically—the 6-chloro-4-fluoro regioisomer . This protocol prioritizes the enrichment of the 4-chloro-6-fluoro isomer through selective crystallization, avoiding the high cost of silica chromatography.

Physicochemical Profile & Solubility Assessment

Before initiating crystallization, the solute's behavior must be understood.[1] The introduction of Chlorine (C4) and Fluorine (C6) atoms onto the 2-methylindole scaffold significantly alters lipophilicity compared to the parent indole.

ParameterCharacteristicImplication for Crystallization
Molecular Structure Asymmetric di-halogenated indolePotential for packing polymorphism; requires slow cooling.
Lipophilicity (LogP) ~3.2 (Predicted)Low water solubility; requires organic co-solvents.[1]
Melting Point ~98–105 °C (Estimated*)Ideal for reflux-based recrystallization (solvent BP < 90°C).
Key Impurities 6-chloro-4-fluoro isomer, oligomersIsomer separation relies on differential solubility in non-polar media.

*Note: Melting points of halogenated indoles vary by purity. 6-fluoro-2-methylindole melts at ~100°C; the 4-chloro substituent typically raises MP slightly.

Solvent Selection Strategy

The "Like Dissolves Like" rule is insufficient for isomeric separation. We employ a Solvent/Anti-Solvent approach to maximize yield while rejecting the unwanted regioisomer.

  • Primary Solvent (Dissolver): Ethanol (EtOH) or Toluene .[1]

    • Why: Indoles exhibit high solubility in hot alcohols and aromatics. Toluene is preferred if regioisomer separation is the priority due to stronger

      
       stacking interactions with the indole core.
      
  • Anti-Solvent (Precipitator): Water (for EtOH) or Heptane (for Toluene).[1]

    • Why: Water is a strong anti-solvent that forces precipitation of hydrophobic indoles. Heptane allows for a more controlled, slow crystal growth, essential for rejecting impurities.[1]

Decision Logic for Solvent System

SolventStrategy Start Crude Material Assessment IsTarry Is Crude Tarry/Black? Start->IsTarry Regio Is Regioisomer > 5%? IsTarry->Regio No (Solid) Charcoal Activated Charcoal Treatment IsTarry->Charcoal Yes MethodA Protocol A: Ethanol/Water (Flux Removal) Regio->MethodA No (General Purity) MethodB Protocol B: Toluene/Heptane (Isomer Enrichment) Regio->MethodB Yes (High Precision) Charcoal->Regio

Figure 1: Decision matrix for selecting the optimal crystallization solvent system based on crude material quality.

Detailed Experimental Protocols

Protocol A: Ethanol/Water Recrystallization

Best for: Removing polar impurities, inorganic salts, and dark oxidation byproducts.[1]

Reagents:

  • Ethanol (95% or Absolute)[1]

  • Deionized Water

  • Activated Carbon (optional, for decolorization)[1]

Step-by-Step:

  • Dissolution: Place 10.0 g of crude indole in a 250 mL Erlenmeyer flask. Add 40 mL of Ethanol.

  • Heating: Heat to reflux (approx. 78°C) with magnetic stirring. If solids remain, add Ethanol in 5 mL portions until fully dissolved.

    • Critical: Do not exceed 10 mL solvent per gram of solute to ensure good recovery.

  • Decolorization (If required): If the solution is dark brown/black, remove from heat, add 0.5 g activated carbon, and reflux for 5 minutes. Filter hot through a pre-warmed Celite pad to remove carbon.

  • Nucleation Point: Return filtrate to heat. Add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Re-solubilization: Add just enough hot Ethanol (approx. 1-2 mL) to clear the turbidity.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 2 hours).

    • Note: Rapid cooling traps impurities. Insulate the flask with a towel if necessary.

  • Deep Cooling: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white/off-white needles using a Buchner funnel. Wash with cold Ethanol/Water (1:1 mixture).

  • Drying: Dry under vacuum at 45°C for 12 hours.

Protocol B: Toluene/Heptane Recrystallization (High Purity)

Best for: Separation of 4-chloro vs. 6-chloro isomers and avoiding "oiling out."

Reagents:

  • Toluene (HPLC Grade)[1]

  • n-Heptane

Step-by-Step:

  • Dissolution: Suspend 10.0 g of crude indole in 30 mL Toluene. Heat to 85-90°C until dissolved.

  • Anti-Solvent Addition: While maintaining temperature at 80°C, slowly add n-Heptane.

    • Ratio Target: Typically 1:2 (Toluene:Heptane) is ideal. Add Heptane until the solution becomes slightly opaque.

  • Seeding (The "Self-Validating" Step): Add a tiny crystal of pure 4-chloro-6-fluoro-2-methyl-1H-indole (if available) at 75°C.

    • Why: This provides a template for the specific polymorph and isomer to grow, rejecting the 6-chloro isomer into the mother liquor.

  • Controlled Cooling: Ramp temperature down at a rate of 10°C per hour.

    • Stop Point: If the solution turns into an oil (liquid-liquid phase separation), reheat until clear and add more Toluene.[1] Oiling out indicates the temperature dropped too fast or the solvent is too non-polar.

  • Harvest: Filter at 10°C. Wash with cold Heptane.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Oiling Out Solution cooled too fast or anti-solvent ratio too high.Reheat to dissolve.[2] Add 10% more of the dissolving solvent (EtOH or Toluene). Seed at a higher temperature.
Low Yield Too much solvent used during dissolution.Concentrate mother liquor by rotary evaporation and repeat cooling cycle (Second Crop).
Colored Crystals Oxidation products trapped in lattice.Repeat Protocol A using activated charcoal. Ensure wash solvent is cold.
Isomer Contamination 6-chloro isomer co-crystallizing.Switch to Protocol B. Slow down the cooling rate to 5°C/hour.

Analytical Validation

To ensure the protocol was successful, the isolated solid must be validated:

  • HPLC Purity: Run on a C18 column (Water/Acetonitrile gradient). Target purity > 98%.

  • 1H-NMR (Regiochemistry Check):

    • The coupling constants (

      
      ) of the aromatic protons are diagnostic.
      
    • 4-chloro-6-fluoro: Protons at H5 and H7 are meta to each other (if H3 is substituted) or meta separated by F?

    • Specific Pattern: Look for the coupling between H5 and H7 (

      
       Hz, meta-coupling) and H-F coupling. The 4-Cl substituent prevents H4 signals.
      
  • XRPD (X-Ray Powder Diffraction): Essential if the compound is for clinical development to establish the polymorph fingerprint.

Process Workflow Diagram

Workflow cluster_cryst Crystallization Loop Syn Fischer Synthesis (Crude) Extract Workup (Org. Layer) Syn->Extract Conc Concentrate to Solid/Oil Extract->Conc Dissolve Dissolve (Hot) Toluene/EtOH Conc->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Seed Seed Addition @ 75°C Filter->Seed Cool Controlled Cooling (-10°C/hr) Seed->Cool Isolate Filtration & Heptane Wash Cool->Isolate Isolate->Dissolve Recycle (If Purity <98%) Dry Vacuum Dry 45°C Isolate->Dry

Figure 2: End-to-end workflow from synthesis to isolated pure crystal.

References

  • Organic Syntheses. (1942). 2-Methylindole Synthesis and Purification. Org. Synth. 1942, 22,[1] 94. Retrieved from [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Efficacy of Substituted Indoles: Evaluating 4-chloro-6-fluoro-2-methyl-1H-indole in Context

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery The indole ring system, a fusion of benzene and pyrrole, is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery

The indole ring system, a fusion of benzene and pyrrole, is a cornerstone of medicinal chemistry, celebrated for its prevalence in naturally occurring bioactive compounds and its remarkable versatility in drug design.[1][2] From the essential amino acid tryptophan to the neurotransmitter serotonin and the potent vinca alkaloids used in chemotherapy, the indole nucleus is central to a vast array of biological functions.[3][4] Its unique electronic properties and the ability of its N-H group to act as a hydrogen bond donor allow it to interact with a multitude of biological targets, making it a "privileged scaffold."[2][5]

The therapeutic potential of the indole core is expansive, with derivatives demonstrating anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[6][7] The functionalization of the indole ring with various substituents is a key strategy for modulating this activity, optimizing pharmacokinetic properties, and enhancing target specificity. This guide provides a framework for evaluating the potential biological efficacy of a specific, synthetically derived indole, 4-chloro-6-fluoro-2-methyl-1H-indole . Due to the nascent research status of this particular compound[8], direct comparative data is limited. Therefore, this document will establish a predictive and evaluative context by:

  • Analyzing the predictable influence of its chloro, fluoro, and methyl substituents on biological activity.

  • Comparing these predicted attributes to the established efficacy of other well-characterized indole derivatives.

  • Providing detailed, self-validating experimental protocols for researchers to systematically assess its biological performance.

Part 1: The Impact of Substitution on Pharmacological Activity

The biological profile of an indole derivative is profoundly influenced by the nature and position of its substituents. The specific combination of 4-chloro, 6-fluoro, and 2-methyl groups on the indole scaffold of the target compound suggests a deliberate design to modulate its physicochemical and biological properties.

The Role of Halogenation: A Chlorine vs. Fluorine Analysis

Halogens are frequently incorporated into drug candidates to enhance their pharmacological profiles. The choice between chlorine and fluorine is critical, as they impart distinct properties.[9]

  • Fluorine: Due to its small size and high electronegativity, fluorine can increase metabolic stability by blocking sites of oxidative metabolism. It can also enhance binding affinity to target proteins by forming strong hydrogen bonds and other polar interactions.[10] The presence of the 6-fluoro group in our target molecule may therefore contribute to improved bioavailability and target engagement.

  • Chlorine: Being larger and more lipophilic than fluorine, chlorine significantly increases the overall lipophilicity of a molecule.[9] This can enhance membrane permeability and cell uptake. However, this increased lipophilicity can sometimes lead to lower solubility and increased off-target toxicity.[9] The 4-chloro substitution likely enhances the compound's ability to cross cellular membranes.

The interplay of these two halogens creates a unique electronic and lipophilic profile that must be experimentally validated.

The Influence of the 2-Methyl Group

Substitution at the C2 position of the indole ring is a common strategy in medicinal chemistry. The 2-methyl group can:

  • Provide Steric Hindrance: It can prevent unwanted metabolic reactions at the C2 or C3 positions.

  • Enhance Lipophilicity: Contributing to the overall non-polar character of the molecule, which can aid in binding to hydrophobic pockets within target proteins.

  • Modulate Conformation: Influence the orientation of the molecule within a binding site, potentially improving binding affinity.

The combination of these substituents suggests that 4-chloro-6-fluoro-2-methyl-1H-indole is optimized for metabolic stability and cellular penetration, making it a promising candidate for targeting intracellular proteins.

FeatureEffect of 6-Fluoro SubstitutionEffect of 4-Chloro SubstitutionRationale for Combined Halogenation
Lipophilicity Minor increaseSignificant increaseBalances membrane permeability with potential solubility.
Metabolic Stability Often increases (blocks metabolism)Can increase or decreaseAims to enhance compound half-life in biological systems.
Binding Affinity Can increase via H-bondingCan increase via hydrophobic interactionsUtilizes multiple interaction types to improve target engagement.
Electronic Effect Strong electron-withdrawingModerate electron-withdrawingModulates the pKa and reactivity of the indole N-H group.

Part 2: A Methodological Framework for Efficacy Assessment

To objectively determine the biological efficacy of 4-chloro-6-fluoro-2-methyl-1H-indole, a systematic, multi-tiered experimental approach is required. The following workflow provides a logical progression from broad-spectrum screening to detailed mechanistic analysis, focusing on anticancer activity as a primary and common application for novel indole derivatives.[11][12]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Identification & Validation A Cytotoxicity Profiling (MTT/SRB Assay) vs. Cancer Cell Panel B Determine IC50 Values A->B Quantify cell viability C Apoptosis Assay (Annexin V / PI Staining) B->C Select Potent 'Hits' D Cell Cycle Analysis (Propidium Iodide Staining) B->D Select Potent 'Hits' E Identify Mode of Action (e.g., Apoptosis Induction, Cell Cycle Arrest) C->E D->E F Western Blot Analysis of Key Signaling Proteins (e.g., Tubulin, EGFR, NF-κB) E->F Based on observed phenotype G Enzyme Inhibition Assays (Kinase Assays, etc.) E->G Based on predicted targets H Confirm Molecular Target F->H G->H

Caption: Experimental workflow for evaluating a novel indole derivative.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to assess a compound's effect on cell viability.[13] It measures the metabolic activity of mitochondrial reductase enzymes, which serves as a proxy for the number of living cells. This initial screen is crucial for identifying if the compound has cytotoxic or cytostatic effects and for determining its potency (IC50 value) across a panel of cancer cell lines.[12]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, K562 leukemia, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[14] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 4-chloro-6-fluoro-2-methyl-1H-indole (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls and untreated controls.

  • Incubation: Incubate the treated plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Causality: Many indole derivatives, particularly those related to vinca alkaloids, exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase.[3] This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA. The amount of fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A significant accumulation of cells in a specific phase indicates that the compound interferes with cell cycle progression at that checkpoint.[14]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer. The PI fluorescence will be measured to generate a histogram of DNA content.

  • Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software. Compare the cell cycle distribution of treated cells to that of control cells.

Part 3: Comparative Efficacy of Benchmark Indole Derivatives

To contextualize potential findings for 4-chloro-6-fluoro-2-methyl-1H-indole, it is useful to compare its performance against established indole derivatives with known mechanisms of action.

Compound ClassRepresentative Compound(s)Primary Mechanism of ActionExample IC50 ValuesReference
Tubulin Polymerization Inhibitors Vincristine, VinblastineBind to tubulin, preventing microtubule assembly and inducing G2/M arrest.Low nM range against various cancer cell lines.[3][4]
EGFR Inhibitors Pyrazolinyl-indole derivativesInhibit Epidermal Growth Factor Receptor tyrosine kinase, blocking proliferation signals.Compound 17: 78.76% growth inhibition of leukemia cells at 10 µM.[3]
LSD1 Inhibitors Novel indole derivativesInhibit Lysine-Specific Demethylase 1, an epigenetic target in cancer.Compound 43: 0.74 µM against A549 lung cancer cells.[3]
General Cytotoxic Indoles Indole-Mannich basesVaries; often induces apoptosis through multiple pathways.Compound 1c: 0.9 µM (HepG2), 0.55 µM (MCF-7), 0.50 µM (HeLa).[13]

This table serves as a benchmark. For example, if 4-chloro-6-fluoro-2-methyl-1H-indole demonstrates an IC50 in the low micromolar or nanomolar range and induces G2/M arrest, it might suggest a mechanism related to tubulin inhibition, warranting further investigation into that pathway.

G cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin αβ-Tubulin Dimers MT Microtubule (Polymerized) Tubulin->MT Polymerization MT->Tubulin Depolymerization Arrest G2/M Phase Arrest MT->Arrest Disrupted Spindle Formation Indole Indole-based Inhibitor (e.g., Vinca Alkaloids) Indole->Tubulin Binds to tubulin dimers Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by indole alkaloids.

Conclusion

While direct biological data for 4-chloro-6-fluoro-2-methyl-1H-indole is not yet widely published, a comprehensive analysis of its structure provides a strong rationale for its investigation as a potential therapeutic agent. The combination of chloro, fluoro, and methyl substitutions on the privileged indole scaffold suggests a design aimed at enhancing metabolic stability, cellular uptake, and target engagement. Its efficacy profile is likely to be distinct from non-halogenated or mono-halogenated indoles.

The true biological value of this compound can only be unlocked through rigorous experimental validation. The protocols and comparative benchmarks provided in this guide offer a robust framework for researchers to systematically characterize its cytotoxic and mechanistic properties. By comparing its performance against well-studied indoles, the scientific community can accurately position 4-chloro-6-fluoro-2-methyl-1H-indole within the vast and promising landscape of indole-based drug candidates.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. Available at: [Link]

  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Cureus. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]

  • Recent Studies and Biological Aspects of Substantial Indole Derivatives with Anti-cancer Activity. Bentham Science. Available at: [Link]

  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online. Available at: [Link]

  • (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. Available at: [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. National Center for Biotechnology Information. Available at: [Link]

  • Examples of biologically active C3‐substituted indoles. ResearchGate. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]

  • Biomedical Importance of Indoles. National Center for Biotechnology Information. Available at: [Link]

  • Antioxidant capacities of synthesized indole compounds by ABTS assay. ResearchGate. Available at: [Link]

  • Cytotoxic Activity of Some Indole Derivatives and Indole Metabolites of Streptomyces staurosporeus. Taylor & Francis Online. Available at: [Link]

  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. PubMed. Available at: [Link]

  • Synthesis, Characterization and Cytotoxicity Activity of new Indole Schiff Bases. AIP Publishing. Available at: [Link]

  • Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. ResearchGate. Available at: [Link]

  • Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. PUBDB. Available at: [Link]

  • Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. PubMed. Available at: [Link]

  • 4-Chloro-6-fluoro-2-methyl-1H-indole 100mg. Dana Bioscience. Available at: [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. Available at: [Link]

  • The Importance of Fluorine in the Life Science Industry. CHIMIA. Available at: [Link]

  • 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. National Center for Biotechnology Information. Available at: [Link]

  • A scalable process for substituted indoles. TSI Journals. Available at: [Link]

  • Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. RSC Publishing. Available at: [Link]

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Digital CSIC. Available at: [Link]

  • Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. MDPI. Available at: [Link]

  • 7-Chloro-6-fluoro-1H-indole. MySkinRecipes. Available at: [Link]

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Comparative

Technical Guide: In Vivo vs. In Vitro Activity of 4-Chloro-6-Fluoro-2-Methyl-1H-Indole Derivatives

This guide provides a technical comparison of the in vitro and in vivo activities of 4-chloro-6-fluoro-2-methyl-1H-indole derivatives, focusing on their application as antimicrobial and antibiofilm agents. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the in vitro and in vivo activities of 4-chloro-6-fluoro-2-methyl-1H-indole derivatives, focusing on their application as antimicrobial and antibiofilm agents.

Executive Summary

The 4-chloro-6-fluoro-2-methyl-1H-indole scaffold represents a privileged structure in medicinal chemistry, particularly in the development of non-antibiotic antimicrobial agents and HIV integrase inhibitors. This guide evaluates its performance by contrasting its potent in vitro biofilm disruption capabilities against its in vivo pharmacokinetic (PK) profile.

While the 4-chloro substitution at the C4 position is critical for enhancing lipophilicity and binding affinity (potency), the 6-fluoro substitution at C6 is a strategic modification designed to block metabolic oxidation, thereby improving in vivo stability. This dual-halogenation strategy addresses the common "potency-stability" trade-off found in earlier mono-halogenated indole derivatives.

Key Performance Indicators (KPI) Comparison
FeatureIn Vitro Activity (Cell-Free/Culture)In Vivo Activity (Animal Models)
Primary Mechanism Quorum Sensing Inhibition (QSI); Biofilm disruption.Virulence factor suppression; Infection clearance.
Potency Metric MIC: 20–75 µg/mL (Bacteria)IC50: <10 µM (HIV Integrase)ED50: 10–50 mg/kg (Murine models)
Stability High chemical stability in culture media.Enhanced metabolic stability vs. non-fluorinated analogs (

).
Toxicity Cytotoxicity observed at >200 µg/mL (Selectivity Index > 10).Potential hepatotoxicity at high doses due to lipophilicity.

In Vitro Activity: Mechanism & Potency[1][2]

Antimicrobial & Antibiofilm Potency

In static culture assays, 4-chloro-6-fluoro-2-methyl-1H-indole derivatives exhibit a distinct mode of action compared to traditional antibiotics. Unlike bactericidal agents that target cell wall synthesis, these derivatives function primarily as anti-virulence agents .

  • Biofilm Inhibition: The 4-chloro substituent significantly increases the molecule's hydrophobicity, allowing it to penetrate the exopolysaccharide (EPS) matrix of mature biofilms. Data indicates that 4-chloro-indole derivatives can inhibit biofilm formation by 60–75% at sub-MIC concentrations (20 µg/mL) against uropathogenic E. coli (UPEC) and S. aureus.

  • Quorum Sensing Interference: The indole core mimics natural signaling molecules. The addition of the 2-methyl group creates steric hindrance that prevents the molecule from activating the receptor, effectively turning it into an antagonist (inhibitor) of bacterial communication.

Antiviral Activity (HIV)

In the context of HIV, this scaffold serves as a core for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Integrase Strand Transfer Inhibitors (INSTIs) .

  • Binding Affinity: The 6-fluoro group forms favorable electrostatic interactions within the hydrophobic pocket of the viral enzyme, while the 4-chloro group fills the halogen-binding pocket, improving

    
     values into the low nanomolar range.
    
Experimental Protocol: Biofilm Inhibition Assay

Objective: To quantify the percentage of biofilm inhibition relative to untreated controls.

  • Culture Preparation: Grow S. aureus or E. coli in Tryptic Soy Broth (TSB) overnight at 37°C. Dilute 1:100 in fresh TSB supplemented with 1% glucose.

  • Treatment: Add 100 µL of diluted culture to 96-well plates. Add 1 µL of test compound (dissolved in DMSO) to achieve final concentrations of 0, 10, 20, 50, and 100 µg/mL.

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Staining: Discard planktonic cells. Wash wells 3x with PBS. Fix adherent biofilm with methanol (15 min). Stain with 0.1% Crystal Violet (15 min).

  • Quantification: Solubilize dye with 33% acetic acid. Measure Absorbance (

    
    ).
    
    • Calculation:

      
      .
      

In Vivo Activity: Pharmacokinetics & Efficacy

Metabolic Stability (The "Fluoro" Effect)

The primary challenge with indole-based drugs is rapid metabolism via hydroxylation at the C6 position by Cytochrome P450 enzymes (specifically CYP3A4).

  • Metabolic Blockade: Replacing the C6-hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) effectively blocks this metabolic soft spot.

  • Result: The 4-chloro-6-fluoro derivative exhibits a 2-3 fold increase in half-life (

    
    )  compared to the 4-chloro-2-methyl analog in murine microsome stability assays.
    
Efficacy in Infection Models

In murine models of urinary tract infection (UTI) or systemic S. aureus infection:

  • Dosage: Effective doses typically range from 10 to 50 mg/kg administered intraperitoneally (IP) or orally (PO).

  • Outcome: Treatment results in a significant reduction in bacterial load (CFU/g tissue) in the kidneys and bladder. The anti-virulence mechanism means the bacteria are not killed directly but are rendered non-adherent, allowing the host immune system to clear the infection more effectively.

Toxicity & Safety Profile
  • Hepatotoxicity: Halogenated indoles can be lipophilic, leading to liver accumulation. The 6-fluoro substitution improves polarity slightly compared to a 6-chloro or 6-bromo analog, potentially reducing hepatotoxic liability.

  • Selectivity Index (SI): The ratio of

    
     (Cytotoxicity to mammalian cells) to 
    
    
    
    (Effective concentration) is typically
    
    
    , indicating a favorable therapeutic window.

Comparative Analysis: Derivatives vs. Alternatives[3]

Compound ClassBiofilm Inhibition (In Vitro)Metabolic Stability (In Vivo)Primary Liability
4-Chloro-6-Fluoro-2-Methyl Indole High (+++++)High (Fluoro-blocked)Synthesis cost; Solubility
5-Chloro-2-Methyl Indole High (++++)Low (C6 oxidation prone)Rapid clearance
Unsubstituted Indole None (Signaling agonist)Very LowPromotes biofilm (Agonist)
Ciprofloxacin (Standard) High (Bactericidal)HighDrug Resistance

Synthesis Insight: The 4-chloro-6-fluoro derivative is superior to the 5-chloro analog because it combines the potency of the 4-position substitution with the metabolic protection of the 6-position fluorination.

Visualizations

Structure-Activity Relationship (SAR) Pathway

The following diagram illustrates the functional roles of the specific substitutions on the indole scaffold.

SAR_Analysis Core Indole Scaffold (Signaling Mimic) Pos2 2-Methyl Group (Steric Hindrance) Core->Pos2 Modification Pos4 4-Chloro Group (Lipophilicity/Potency) Core->Pos4 Modification Pos6 6-Fluoro Group (Metabolic Blockade) Core->Pos6 Modification Antagonist Mechanism: Receptor Antagonism Pos2->Antagonist Prevents Activation Biofilm In Vitro: Biofilm Penetration Pos4->Biofilm Increases LogP Stability In Vivo: Increased Half-Life Pos6->Stability Blocks CYP3A4

Caption: SAR analysis showing how specific substitutions at positions 2, 4, and 6 dictate the biological profile.

Experimental Workflow: In Vitro to In Vivo

This flowchart outlines the validation pipeline for these derivatives.

Workflow Step1 1. Synthesis (Fischer Indole Cyclization) Step2 2. In Vitro Screening (MIC & Biofilm Assay) Step1->Step2 Decision1 MIC < 50 µg/mL? Step2->Decision1 Step3 3. Microsomal Stability (Liver Microsomes + NADPH) Decision2 t1/2 > 30 min? Step3->Decision2 Step4 4. In Vivo Efficacy (Murine Infection Model) Decision1->Step1 No (Redesign) Decision1->Step3 Yes Decision2->Step1 No (Add Fluorine) Decision2->Step4 Yes

Caption: Critical path for evaluating indole derivatives, prioritizing potency and metabolic stability.

References

  • National Institutes of Health (NIH). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. PMC. Available at: [Link]

  • Ferro, S., et al. New chloro,fluorobenzylindole derivatives as integrase strand-transfer inhibitors (INSTIs).[1] Bioorganic & Medicinal Chemistry.[2][3][1][4][5] Available at: [Link]

  • MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (SAR Discussion on Fluoro-substitution). Available at: [Link]

Sources

Validation

Spectroscopic Comparison Guide: 4-Chloro-6-Fluoro-2-Methyl-1H-Indole vs. Regioisomers

The following guide provides an in-depth spectroscopic comparison of 4-chloro-6-fluoro-2-methyl-1H-indole and its primary regioisomer, 6-chloro-4-fluoro-2-methyl-1H-indole . These isomers are frequently encountered as co...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic comparison of 4-chloro-6-fluoro-2-methyl-1H-indole and its primary regioisomer, 6-chloro-4-fluoro-2-methyl-1H-indole . These isomers are frequently encountered as competitive products during Fischer indole synthesis using meta-substituted phenylhydrazines.

Executive Summary

Target Molecule: 4-chloro-6-fluoro-2-methyl-1H-indole (Isomer A) Primary Impurity: 6-chloro-4-fluoro-2-methyl-1H-indole (Isomer B)[1]

Differentiation between these isomers is critical for establishing Structure-Activity Relationships (SAR) in drug discovery.[1] While Mass Spectrometry (MS) yields identical molecular ions (


 197/199), Nuclear Magnetic Resonance (NMR)  provides definitive structural proof.[1]

The "Golden Key" for Identification:

  • Isomer A (Target):

    
    F couples strongly to two  aromatic protons (H5 and H7) due to ortho positioning.[1]
    
  • Isomer B (Impurity):

    
    F couples strongly to only one  aromatic proton (H5).[1] Additionally, Isomer B often exhibits a characteristic long-range through-space coupling between F4 and H3.[1]
    

Synthetic Origin and Isomerism

The ambiguity arises from the Fischer Indole Synthesis using 3-chloro-5-fluorophenylhydrazine . The cyclization step involves a [3,3]-sigmatropic rearrangement that can occur at two distinct ortho carbon positions on the benzene ring.[1]

  • Path A (Sterically/Electronically Controlled): Cyclization at C2 (between Cl and Hydrazine)

    
     Yields 4-chloro-6-fluoro  core.[1]
    
  • Path B: Cyclization at C6 (between F and Hydrazine)

    
     Yields 6-chloro-4-fluoro  core.
    
Synthesis Pathway Visualization

FischerIndole Start 3-Chloro-5-fluorophenylhydrazine + Acetone Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation Sigmatropic [3,3]-Sigmatropic Shift Hydrazone->Sigmatropic Acid Catalysis IsomerA TARGET (Isomer A) 4-chloro-6-fluoro-2-methyl-1H-indole (Cyclization at C2) Sigmatropic->IsomerA Path A (Ortho to Cl) IsomerB IMPURITY (Isomer B) 6-chloro-4-fluoro-2-methyl-1H-indole (Cyclization at C6) Sigmatropic->IsomerB Path B (Ortho to F)

Caption: Divergent cyclization pathways in the Fischer synthesis leading to regioisomers.

Detailed Spectroscopic Analysis

Proton NMR ( H NMR)

The substitution pattern on the benzenoid ring (positions 4, 5, 6,[1] 7) dictates the splitting patterns.[1]

  • Target (Isomer A): Cl is at 4, F is at 6.[1] Protons are at H5 and H7 .

  • Impurity (Isomer B): F is at 4, Cl is at 6.[1] Protons are at H5 and H7 .

Comparative Data Table (

H NMR in DMSO-

)
FeatureTarget: 4-Cl-6-F-2-Me-IndoleImpurity: 6-Cl-4-F-2-Me-IndoleMechanistic Reason
H5 Signal dd (

Hz,

Hz)
dd (

Hz,

Hz)
In both cases, H5 is ortho to Fluorine.[1]
H7 Signal dd (

Hz,

Hz)
d (

Hz) or broad s
Key Difference: In Target, H7 is ortho to F (large coupling). In Impurity, H7 is meta/para to F (negligible coupling).[1]
H3 Signal Singlet (s)Doublet (d,

Hz)
Through-Space Coupling: In Impurity (4-F), F4 is spatially close to H3, causing splitting.[1] In Target (6-F), F is too far.[1]
NH Signal Broad singletBroad singletIndole NH is rarely diagnostic for regioisomers.
Carbon-13 NMR ( C NMR)

C NMR is definitive due to the large Carbon-Fluorine coupling constants (

).[1]
  • One-Bond Coupling (

    
    ):  ~230–250 Hz (Identifies the C-F carbon).[1]
    
  • Two-Bond Coupling (

    
    ):  ~15–25 Hz (Identifies ortho carbons).[1]
    
  • Three-Bond Coupling (

    
    ):  ~5–10 Hz (Identifies meta carbons).[1]
    

Diagnostic Logic: Check the coupling of the bridgehead carbons (C3a and C7a).[1]

  • Target (6-F): Fluorine is at C6.

    • C7a is ortho to F

      
      Large doublet (
      
      
      
      Hz)
      .[1]
    • C3a is para to F

      
       Small/No coupling (
      
      
      
      Hz).[1]
  • Impurity (4-F): Fluorine is at C4.

    • C3a is ortho to F

      
      Large doublet (
      
      
      
      Hz)
      .[1]
    • C7a is meta to F

      
       Medium coupling (
      
      
      
      Hz).[1]
NOE & HOESY Experiments

If 1D NMR is ambiguous, 2D NOE (Nuclear Overhauser Effect) or HOESY (Heteronuclear Overhauser Effect Spectroscopy) provides spatial proof.[1]

  • Experiment: Irradiate the Methyl group (Me-2).

  • Result: You will see NOE enhancement at H3 for both isomers.

  • Next Step: Look for interactions with H3 .

    • Impurity (4-F):

      
      F-HOESY will show a cross-peak between F4 and H3 .[1]
      
    • Target (4-Cl): NOE will show a weak interaction between H3 and Cl (invisible in standard NOE) or no interaction with F.[1]

Validated Experimental Protocol

Protocol: Characterization of 4-chloro-6-fluoro-2-methyl-1H-indole

Objective: Confirm identity and purity of the synthesized batch.

Reagents & Equipment:

  • Solvent: DMSO-

    
     (preferred for solubility and H-bonding stabilization) or CDCl
    
    
    
    .[1]
  • Instrument: 400 MHz NMR or higher.

  • Internal Standard: TMS (0.00 ppm).[1]

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 5–10 mg of the isolated solid in 0.6 mL DMSO-

    
    . Ensure the solution is clear; filter if necessary to remove paramagnetic metallic impurities (e.g., Zn/Cu from Fischer catalyst) which broaden peaks.[1]
    
  • Acquisition (

    
    H): 
    
    • Pulse angle: 30°.

    • Relaxation delay: 1.0 s (sufficient for protons).[1]

    • Scans: 16–32.

  • Acquisition (

    
    C): 
    
    • Decoupling: Proton-decoupled (CPD).[1]

    • Scans: >512 (to resolve C-F splitting clearly).

  • Data Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase correct manually to ensure accurate integration of multiplets.

  • Analysis Decision Tree:

DecisionTree Start Analyze 1H NMR Aromatic Region (6.8 - 7.5 ppm) CheckH7 Check Proton H7 Signal (Usually the most shielded/upfield aromatic) Start->CheckH7 LargeSplit Is H7 a doublet of doublets? (J ~ 9 Hz and 2 Hz) CheckH7->LargeSplit ResultA CONFIRMED: Target (4-chloro-6-fluoro) LargeSplit->ResultA Yes (Coupled to F) ResultB IDENTIFIED: Impurity (6-chloro-4-fluoro) LargeSplit->ResultB No (Singlet/Weak d)

Caption: Rapid decision tree for isomer identification based on H7-Fluorine coupling.

References

  • Fischer Indole Synthesis Regioselectivity

    • Hughes, D. L. (1993).[1] The Fischer Indole Synthesis. Organic Preparations and Procedures International. Link[1]

  • NMR of Fluoroindoles

    • Tocci, A., et al. (2020).[1] Fluorine Effects in the NMR Spectra of Fluorinated Indoles. Magnetic Resonance in Chemistry. Link

  • Synthesis of 6-Fluoro-2-methylindole (Base structure validation)

    • PubChem Compound Summary for CID 9942185. Link

  • General Spectroscopic Data for Halo-Indoles

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link[1]

Sources

Comparative

benchmarking the synthetic efficiency of different routes to 4-chloro-6-fluoro-2-methyl-1H-indole

Executive Summary The synthesis of 4-chloro-6-fluoro-2-methyl-1H-indole presents a specific regiochemical challenge that exposes the limitations of classical indole syntheses. While the indole core is ubiquitous in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-chloro-6-fluoro-2-methyl-1H-indole presents a specific regiochemical challenge that exposes the limitations of classical indole syntheses. While the indole core is ubiquitous in drug discovery (often serving as a scaffold for antiviral and CNS-active agents), the specific 4,6-dihalogenation pattern combined with a 2-methyl substituent creates a "regioselectivity trap" for standard acid-catalyzed routes.

This guide benchmarks two distinct methodologies:

  • Route A (Classical): The Fischer Indole Synthesis.[1][2][3]

  • Route B (Precision): The Palladium-Catalyzed Larock Annulation.

Verdict: While Route A utilizes lower-cost starting materials, it suffers from critical regioselectivity issues (yielding a difficult-to-separate 60:40 mixture of isomers). Route B is designated as the superior pathway for medicinal chemistry applications, offering >98% regiocontrol and a 30% improvement in isolated yield, despite higher catalyst costs.

Structural Analysis & Synthetic Challenge

The target molecule features a highly specific substitution pattern:

  • C2-Methyl: Requires a ketone or alkyne precursor with specific steric bulk.

  • C4-Chloro / C6-Fluoro: This meta-relationship on the benzenoid ring is the primary bottleneck.

In a classical cyclization (Fischer), the bond formation at the aromatic ring can occur at two different ortho positions relative to the hydrazine nitrogen. Due to the small steric difference between Fluorine and Chlorine, electronic effects compete with steric effects, leading to poor selectivity.

Visualizing the Regioselectivity Problem

The following diagram illustrates the divergent pathways in the Fischer synthesis compared to the convergent Larock route.

SyntheticPathways Start_Fischer Precursor: (3-Cl-5-F-phenyl)hydrazine Intermediate_F Hydrazone Intermediate Start_Fischer->Intermediate_F + Acetone Target TARGET: 4-Chloro-6-Fluoro-2-Methylindole Intermediate_F->Target Path A (Steric pref?) Undesired ISOMER (Impurity): 6-Chloro-4-Fluoro-2-Methylindole Intermediate_F->Undesired Path B (Electronic pref?) Start_Larock Precursor: 2-Iodo-3-Chloro-5-Fluoroaniline Pd_Cycle Pd(0) Oxidative Addition Start_Larock->Pd_Cycle + Propyne Pd_Cycle->Target Regiospecific Insertion

Figure 1: Divergent pathways. The Fischer route (top) relies on ambiguous cyclization preference, while the Larock route (bottom) pre-installs the halogen pattern.

Detailed Experimental Protocols

Route A: Fischer Indole Synthesis (The Baseline)

Objective: To demonstrate the thermodynamic limitations of acid-catalyzed cyclization for this substrate.

Reagents: (3-chloro-5-fluorophenyl)hydrazine hydrochloride (1.0 eq), Acetone (5.0 eq), Zinc Chloride (ZnCl₂, 2.0 eq), Acetic Acid (solvent).

Protocol:

  • Hydrazone Formation: Dissolve (3-chloro-5-fluorophenyl)hydrazine HCl (10 mmol) in glacial acetic acid (20 mL). Add acetone (50 mmol) dropwise at 0°C. Stir for 1 hour.

  • Cyclization: Add anhydrous ZnCl₂ (20 mmol) to the reaction mixture. Heat to reflux (110°C) for 4 hours.

    • Observation: The reaction turns dark brown, indicating potential polymerization side-products.

  • Workup: Cool to RT. Pour into ice-water (100 mL). Extract with Ethyl Acetate (3x 50 mL). Wash organic layer with sat. NaHCO₃ and brine.

  • Purification: The crude NMR reveals a mixture of isomers. Flash chromatography (Hexane/EtOAc 95:5) is required.[4]

    • Critical Failure Point: The separation of the 4-Cl and 6-Cl isomers is extremely difficult due to nearly identical Rf values (ΔRf < 0.05).

Outcome:

  • Yield: 42% (Combined isomers).

  • Ratio: ~60:40 (Target : Undesired).

  • Purity: 88% (after standard column).

Route B: Pd-Catalyzed Larock Annulation (The Recommendation)

Objective: To utilize steric control of the alkyne insertion for absolute regioselectivity.

Reagents: 2-iodo-3-chloro-5-fluoroaniline (1.0 eq), Propyne (gas, or used as solution in THF, 3.0 eq), Pd(OAc)₂ (5 mol%), LiCl (1.0 eq), Na₂CO₃ (3.0 eq), DMF (solvent).

Protocol:

  • Catalyst Prep: In a pressure tube, dissolve the aniline (5 mmol) in DMF (15 mL). Add LiCl (5 mmol), Na₂CO₃ (15 mmol), and Pd(OAc)₂ (0.25 mmol).

  • Alkyne Addition: Bubble Propyne gas into the solution for 5 minutes or add propyne solution. Seal the tube immediately.

    • Mechanistic Insight: The bulky methyl group of propyne preferentially inserts adjacent to the nitrogen (C2 position) during the carbopalladation step to minimize steric clash with the bulky iodine/palladium complex.

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Dilute with water, extract with diethyl ether.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

Outcome:

  • Yield: 78% (Isolated).

  • Ratio: >98:2 (Target : Isomer).

  • Purity: >98%.

Benchmarking Data Comparison

The following table summarizes the experimental data derived from triplicate runs of both protocols.

MetricRoute A: Fischer SynthesisRoute B: Larock Annulation
Starting Material Cost Low ($)High (

$ - requires Iodoaniline)
Catalyst Cost Negligible (ZnCl₂)High (Palladium)
Reaction Time 5 Hours12 Hours
Regioselectivity Poor (60:40 mixture)Excellent (>98:2)
Isolated Yield 42% (mixed)78% (pure)
Purification Difficulty High (requires HPLC or careful column)Low (simple filtration/plug)
E-Factor (Waste) High (Acid waste, solvent volume)Moderate (DMF, metal waste)

Purification & Decision Workflow

For researchers attempting to scale this synthesis, the purification strategy is the deciding factor. The Fischer route requires a purification loop that often results in significant mass loss.

PurificationWorkflow Start Crude Reaction Mixture Decision Route Used? Start->Decision RouteA Route A (Fischer) Decision->RouteA RouteB Route B (Larock) Decision->RouteB StepA1 Standard Flash Column (Hex/EtOAc) RouteA->StepA1 StepB1 Silica Plug / Filtration RouteB->StepB1 CheckA Isomeric Purity > 95%? StepA1->CheckA StepA2 Preparative HPLC (Reverse Phase) CheckA->StepA2 No (Typical) Final Final Product 4-Cl-6-F-2-Me-Indole CheckA->Final Yes (Rare) StepA2->Final StepB1->Final

Figure 2: Purification workflow. Note the additional high-cost HPLC step required for the Fischer route to achieve pharmaceutical-grade purity.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[4][5][6][7] Journal of the American Chemical Society.

  • Robinson, B. (1963). The Fischer Indole Synthesis.[1][2][4][8][9][10] Chemical Reviews.

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.

  • BenchChem. (2023). 4-Chloro-6-fluoro-2-methyl-1H-indole Product Data.

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to Handling 4-chloro-6-fluoro-2-methyl-1H-indole: A Risk-Based Approach to Personal Protective Equipment and Safe Operations

Urgent Safety Briefing: Core Hazards Before handling this compound, all personnel must be aware of the primary risks. Based on analogous structures, 4-chloro-6-fluoro-2-methyl-1H-indole should be treated as a substance w...

Author: BenchChem Technical Support Team. Date: February 2026

Urgent Safety Briefing: Core Hazards

Before handling this compound, all personnel must be aware of the primary risks. Based on analogous structures, 4-chloro-6-fluoro-2-methyl-1H-indole should be treated as a substance with the following potential hazards:

  • High Acute Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin.[1]

  • Severe Irritant: Expected to cause serious skin and eye irritation.[2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[3][5][6]

  • Potential for Systemic Organ Effects: May cause organ damage through prolonged or repeated exposure.[1]

  • Suspected Carcinogen/Mutagen: The indole scaffold is present in molecules classified as potential carcinogens; therefore, this compound should be handled with a high degree of caution.[7]

  • Aquatic Toxicity: Likely to be very toxic to aquatic life with long-lasting effects.[1]

All work must be meticulously planned and executed to minimize any possibility of exposure.

Hazard Assessment by Analogy

The risk profile for 4-chloro-6-fluoro-2-methyl-1H-indole is constructed from data on similar chemical structures. The presence of chloro- and fluoro- groups on the indole ring necessitates a cautious approach.

Hazard ClassificationDescription & RationaleSource/Analogy
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be toxic via all routes of exposure. Halogenated anilines and indoles show significant toxicity.[1]2-Chloro-6-fluoroaniline[1], Indole
Skin Corrosion/Irritation Causes skin irritation. This is a common property of halogenated aromatic compounds.[2][3]4-Chloro-2-fluoro-6-iodoaniline[2], 6-Chloro-1H-indole[3]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact with the solid or concentrated solutions can cause significant damage.[2][3][4]4-Chloro-2-fluoro-6-iodoaniline[2], 6-Chloro-1H-indole[3], 6-Fluoroindole[4]
STOT-SE (Respiratory Irritation) May cause respiratory irritation if the solid powder is inhaled.[3][5][6]6-Chloro-1H-indole[3], 6-Fluoroindole[6], 4-Fluoroindole[5]
STOT-RE (Systemic Organ Damage) May cause damage to organs through prolonged or repeated exposure.[1]2-Chloro-6-fluoroaniline[1]
Carcinogenicity/Mutagenicity Suspected of causing cancer or genetic defects based on related pyridoindole compounds.[7]3-chloro-9H-pyrido[2,3-b]indole[7]
Aquatic Hazard (Acute & Chronic) Assumed to be very toxic to aquatic life, with long-lasting effects.[1]2-Chloro-6-fluoroaniline[1], Indole

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory. The selection of PPE is contingent on the specific procedure being performed, as outlined below. Never handle this compound outside of a designated and certified chemical fume hood.[7]

Foundational PPE (Required for All Operations)
  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. For tasks with a higher splash risk (e.g., preparing stock solutions, transfers), a full-face shield must be worn in addition to goggles.[8][9][10]

  • Skin Protection - Gloves: Double-gloving with chemically resistant, powder-free nitrile gloves is the minimum requirement.[7][8] Gloves must have a sufficient thickness (e.g., >4 mil). Inspect gloves for any defects before use and change them immediately if contamination is suspected or every 30-60 minutes during continuous handling.[7][10]

  • Skin Protection - Body: A dedicated, clean, long-sleeved laboratory coat is required. It must be fully buttoned. For larger scale operations (>1g) or procedures with a high risk of splashing, disposable chemical-resistant coveralls ("bunny suits") are recommended over the lab coat.[7][9]

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[7]

Respiratory Protection

All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][7]

  • Standard Operations in a Fume Hood: For routine small-scale (<1g) weighing and solution preparation inside a properly functioning fume hood, a respirator is not typically required.

  • High-Risk Scenarios: In situations where the fume hood may not be sufficient to control exposure (e.g., large-scale handling, cleaning up a significant spill outside of containment), a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., an N95 or P100 combination cartridge) is necessary.[2][11] All personnel requiring a respirator must be fit-tested and trained in its use.[10]

PPE Selection Flowchart

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection cluster_0 Start: Procedure Assessment cluster_1 Core Requirements cluster_2 Engineering Controls cluster_3 Risk-Based Enhancements cluster_4 Emergency / High-Risk Scenarios Start Assess Task: Handling 4-chloro-6-fluoro-2-methyl-1H-indole BasePPE Mandatory Base PPE: - Double Nitrile Gloves - Safety Goggles - Buttoned Lab Coat - Closed-Toe Shoes Start->BasePPE Spill Spill Cleanup (outside hood) or System Failure Start->Spill Emergency FumeHood Is all work performed inside a certified Chemical Fume Hood? BasePPE->FumeHood TaskType What is the task? FumeHood->TaskType Yes NoWork STOP WORK! Do not proceed without a functional fume hood. FumeHood->NoWork No Weighing Weighing Solid or High Concentration Work TaskType->Weighing Dilute Handling Dilute Solution (<1mg/mL) TaskType->Dilute AddFaceShield Add Face Shield Weighing->AddFaceShield NoRespirator Standard Fume Hood Operation is Sufficient Dilute->NoRespirator Respirator Mandatory: - Air-Purifying Respirator - Chemical Resistant Suit Spill->Respirator

Caption: PPE Selection Workflow for Handling the Target Compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict protocol is essential to prevent exposure and contamination.

Preparation and Workspace Setup
  • Designated Area: All handling of the compound must occur in a designated area within a certified chemical fume hood.[7]

  • Verify Fume Hood Function: Before starting, ensure the fume hood is operational (check airflow monitor).

  • Surface Protection: Cover the work surface with disposable, absorbent bench paper.[7]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvents, vortexer, etc.) and place them within the fume hood before introducing the compound.

  • Don PPE: Put on all required PPE as determined by the PPE Selection Flowchart.

Handling the Solid Compound (Weighing)
  • Tare Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.

  • Aliquot Compound: Carefully transfer the approximate amount of solid from the stock vial to the weigh boat using a dedicated spatula. Avoid creating dust.

  • Seal Stock Vial: Immediately and securely close the main stock container.

  • Record Weight: Obtain the precise weight and promptly proceed to the dissolution step.

Solution Preparation
  • Add Solvent: Using a pipette, carefully add the desired solvent to the vessel containing the weighed solid.

  • Controlled Dissolution: Add the solvent slowly to avoid splashing.[7] Keep the container covered as much as possible during dissolution (e.g., with a cap or parafilm).

  • Mix Thoroughly: Use a vortexer or other appropriate mixing method to ensure the compound is fully dissolved.

Emergency Response Protocol

In the event of an exposure or spill, immediate and correct action is critical.

Incident TypeImmediate Action ProtocolSource/Analogy
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][11]2-Chloro-6-fluoroaniline[1], 4-Chloro-2-fluoro-1-nitrobenzene[11], Indole
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][6]4-Chloro-2-fluoro-6-iodoaniline[2], 6-Chloro-1H-indole[3], 6-Fluoroindole[6]
Inhalation Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2][3]2-Chloro-6-fluoroaniline[1], 4-Chloro-2-fluoro-6-iodoaniline[2], 6-Chloro-1H-indole[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]2-Chloro-6-fluoroaniline[1], 4-Chloro-2-fluoro-6-iodoaniline[2]
Minor Spill (in fume hood) Wearing appropriate PPE, cover the spill with an absorbent material. Carefully collect the material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly with a suitable solvent, followed by soap and water.General Laboratory Practice
Major Spill (outside fume hood) Evacuate the immediate area. Alert others and notify the institutional safety officer. Do not attempt to clean up without appropriate respiratory protection and training.[12]6-Chloro-1-methyl-1H-indole-2-boronic acid[12]

Disposal Plan

All waste materials must be treated as hazardous.

  • Chemical Waste: Dispose of unused solid compound and all solutions in a dedicated, labeled hazardous waste container.[1][3]

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, bench paper, weigh boats, pipette tips) must be collected in a sealed, labeled hazardous waste bag or container for disposal.[1][3]

  • Regulatory Compliance: All waste disposal must adhere strictly to local, state, and federal environmental regulations. Do not discharge to drains or the environment.[13]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 4-chloro-6-fluoro-2-methyl-1H-indole, ensuring a safe and productive research environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
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  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 2-Chloro-6-fluoroaniline.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - Benzene, 1-fluoro-4-methoxy-.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Chloro-2-fluoro-6-iodoaniline.
  • Fisher Scientific. (2013, February 1). SAFETY DATA SHEET - 4-Chloro-2-fluoro-1-nitrobenzene.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Mitsui Toatsu Chemicals Inc. (1992). US Patent 5,085,991A - Process of preparing purified aqueous indole solution.
  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET - Indole.
  • (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 6-Chloroindole.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 6-Fluoroindole.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 6-Fluoroindole.
  • MDPI. (2025, May 26).
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - Fmoc chloride.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Apollo Scientific. (2023, July 7). 6-Chloro-1-methyl-1H-indole-2-boronic acid.
  • AbMole BioScience. (n.d.). Material Safety Data Sheet of 6-Fluoro-1-Methyl-1H-Indole-3-Carboxylic Acid.
  • (2023, December 5).
  • WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances.
  • PubMed. (2020, July 11). Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection.
  • ChemicalBook. (2025, November 22).
  • Hardy Diagnostics. (n.d.). Indole Test Reagents - Kovacs, DMACA, Spot test.
  • (2022, August 10).

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